(R)-Malt1-IN-3
Description
Structure
2D Structure
Properties
Molecular Formula |
C21H19F3N8O2 |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
1-[5-cyano-4-[(R)-cyclopropyl(methoxy)methyl]-6-methyl-3-pyridinyl]-3-[6-(triazol-2-yl)-5-(trifluoromethyl)-3-pyridinyl]urea |
InChI |
InChI=1S/C21H19F3N8O2/c1-11-14(8-25)17(18(34-2)12-3-4-12)16(10-26-11)31-20(33)30-13-7-15(21(22,23)24)19(27-9-13)32-28-5-6-29-32/h5-7,9-10,12,18H,3-4H2,1-2H3,(H2,30,31,33)/t18-/m1/s1 |
InChI Key |
DDGNZGLBMAPNGD-GOSISDBHSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1C#N)[C@@H](C2CC2)OC)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F |
Canonical SMILES |
CC1=NC=C(C(=C1C#N)C(C2CC2)OC)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Malt1-IN-3: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of signaling pathways crucial for the activation and proliferation of lymphocytes. Its dual function as a scaffold protein and a paracaspase makes it a critical component of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for activating the nuclear factor-kappa B (NF-κB) signaling pathway downstream of antigen and other cellular receptors. Dysregulation of MALT1 activity has been implicated in various B-cell lymphomas and autoimmune diseases, making it a compelling therapeutic target. (R)-Malt1-IN-3 is a potent and specific inhibitor of the MALT1 protease and represents a promising lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on MALT1 signaling, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of MALT1 Protease Activity
This compound exerts its therapeutic effect by directly inhibiting the proteolytic activity of the MALT1 paracaspase. MALT1's protease function is critical for the sustained activation of the NF-κB pathway. It achieves this by cleaving and inactivating several negative regulators of NF-κB signaling, including A20 (TNFAIP3), cylindromatosis (CYLD), and RelB. By preventing the cleavage of these substrates, this compound effectively dampens the pro-survival signals that are aberrantly activated in certain cancers, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL).
The available data suggests that MALT1-IN-3 is a potent inhibitor of MALT1 protease. While specific data for the (R)-enantiomer is not publicly available, the racemic mixture, MALT1-IN-3 (also referred to as compound 122), has been shown to be a potent inhibitor of MALT1.
Quantitative Data
The inhibitory activity of MALT1-IN-3 has been characterized in both biochemical and cell-based assays. The following tables summarize the available quantitative data for the racemic mixture of MALT1-IN-3.
Table 1: Biochemical Inhibitory Activity of MALT1-IN-3
| Target | Assay Type | IC50 (µM) | Source |
| MALT1 Protease | Biochemical Assay | 0.06 | MedChemExpress[1] |
Table 2: Cellular Inhibitory Activity of MALT1-IN-3 in OCI-Ly3 Cells
| Cellular Effect | Cell Line | Assay Type | IC50 (µM) | Source |
| Inhibition of IL-6 Secretion | OCI-Ly3 | Cellular Assay | 0.14 | MedChemExpress[1] |
| Inhibition of IL-10 Secretion | OCI-Ly3 | Cellular Assay | 0.13 | MedChemExpress[1] |
Signaling Pathways
This compound modulates the NF-κB signaling pathway by inhibiting the proteolytic activity of MALT1. The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention for MALT1 inhibitors.
Caption: MALT1 in the NF-κB signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize MALT1 inhibitors like this compound. These are generalized protocols based on publicly available information and may require optimization for specific experimental conditions.
MALT1 Biochemical Protease Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant MALT1 protein.
Principle: The assay utilizes a fluorogenic peptide substrate that is specifically cleaved by MALT1. Upon cleavage, a fluorescent molecule is released, and the increase in fluorescence intensity is proportional to the MALT1 protease activity. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Materials:
-
Recombinant full-length MALT1 protein
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer: 50 mM Tris (pH 7.5), 600 mM Sodium Citrate, 1 mM DTT, 1 mM EDTA, 0.05% BSA
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compounds to the wells of the 384-well plate. The final DMSO concentration should be kept constant (e.g., 0.1%).
-
Add the MALT1 enzyme to the wells and pre-incubate with the compound for a specified time (e.g., 2 hours) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Measure the fluorescence signal at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC) over a defined period (e.g., 8 hours) at room temperature.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the MALT1 biochemical assay.
OCI-Ly3 Cell-Based Cytokine Secretion Assay
This assay assesses the functional consequence of MALT1 inhibition in a relevant cancer cell line by measuring the secretion of key cytokines.
Principle: ABC-DLBCL cell lines, such as OCI-Ly3, are dependent on constitutive MALT1 activity for their survival and proliferation, which is associated with the secretion of pro-inflammatory cytokines like IL-6 and IL-10. Inhibition of MALT1 by this compound is expected to reduce the secretion of these cytokines. The concentration of the secreted cytokines in the cell culture supernatant is measured using an ELISA or a similar immunoassay.
Materials:
-
OCI-Ly3 cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well cell culture plates
-
ELISA kits for human IL-6 and IL-10
Procedure:
-
Seed OCI-Ly3 cells into a 96-well plate at a predetermined density.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant from each well.
-
Quantify the concentration of IL-6 and IL-10 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Plot the cytokine concentration against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 values for the inhibition of cytokine secretion.
Caption: Workflow for the cell-based cytokine secretion assay.
RelB Cleavage Assay by Western Blot
This assay provides a direct readout of MALT1 protease activity within cells by monitoring the cleavage of one of its key substrates, RelB.
Principle: In cells with active MALT1, the transcription factor RelB is cleaved. Inhibition of MALT1 protease activity by this compound will prevent this cleavage, leading to an accumulation of full-length RelB and a decrease in the cleaved fragment. These changes can be detected by Western blotting using an antibody that recognizes RelB.
Materials:
-
ABC-DLBCL cell line (e.g., OCI-Ly3, TMD8)
-
Test compound (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against RelB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the ABC-DLBCL cells with varying concentrations of the test compound for a defined period.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against RelB.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities for full-length and cleaved RelB to assess the extent of MALT1 inhibition.
Caption: Workflow for the RelB cleavage assay.
Conclusion
This compound is a potent inhibitor of the MALT1 paracaspase, targeting a key node in the NF-κB signaling pathway. Its ability to block the proteolytic activity of MALT1 leads to the suppression of pro-survival signals in cancer cells that are dependent on this pathway, such as ABC-DLBCL. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other MALT1 inhibitors. Further studies are warranted to fully elucidate the specific activity of the (R)-enantiomer and to explore its efficacy and safety in preclinical and clinical settings.
References
An In-depth Technical Guide on (R)-Malt1-IN-3: A Covalent Inhibitor of MALT1 Paracaspase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling protein and paracaspase whose proteolytic activity is a key driver in the pathogenesis of certain B-cell lymphomas, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL). This technical guide provides a comprehensive overview of (R)-Malt1-IN-3, a potent, irreversible, and selective covalent inhibitor of the MALT1 paracaspase. This document details the inhibitor's mechanism of action, its impact on critical signaling pathways, and presents quantitative data on its efficacy. Furthermore, it provides detailed experimental protocols for the characterization of this and similar MALT1 inhibitors, intended to serve as a valuable resource for researchers in the fields of oncology, immunology, and drug discovery.
Introduction to MALT1 Signaling
MALT1 is a unique dual-function protein, acting as both a scaffold and a cysteine protease. It is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for transducing signals from antigen receptors (B-cell and T-cell receptors) to downstream pathways, most notably the nuclear factor-κB (NF-κB) pathway. In normal lymphocytes, the CBM complex assembly is transient and tightly regulated. However, in ABC-DLBCL, mutations in upstream components like CARD11 or the B-cell receptor itself lead to constitutive CBM complex formation and chronic MALT1 activation.
As a scaffold, MALT1 recruits downstream signaling molecules that lead to the activation of the IκB kinase (IKK) complex, a crucial step in canonical NF-κB activation. In its proteolytic capacity, MALT1 cleaves and inactivates several negative regulators of NF-κB signaling, including A20, RelB, and CYLD, thereby amplifying and sustaining the pro-survival NF-κB signal. This constitutive activity of MALT1 protease is a key dependency for the survival and proliferation of ABC-DLBCL cells, making it a compelling therapeutic target.
This compound: A Selective Covalent Inhibitor
This compound, also referred to as compound 3 in key literature, is a rationally designed, irreversible substrate-mimetic inhibitor of the MALT1 active site. Its design is based on the Z-VRPR-fmk peptide, a known MALT1 inhibitor, with modifications to improve cell permeability and potency. This compound acts by covalently binding to the active site of the MALT1 paracaspase, thereby blocking its proteolytic function. This targeted inhibition leads to the suppression of NF-κB signaling and subsequently induces cell cycle arrest and apoptosis in MALT1-dependent cancer cells.
Mechanism of Action
The mechanism of MALT1 inhibition by this compound involves the formation of a covalent bond with the catalytic cysteine residue within the MALT1 active site. This irreversible binding effectively inactivates the enzyme, preventing it from cleaving its natural substrates. The consequence is the blockade of the amplification of NF-κB signaling, a critical survival pathway for ABC-DLBCL cells.
Quantitative Data
The efficacy and selectivity of this compound have been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | MALT1 Ki (nM) |
| Z-VRPR-fmk | 11.0 ± 1.0 |
| Compound 1 (Z-LVPR-fmk) | 12.0 ± 1.0 |
| Compound 2 | 1.8 ± 0.1 |
| This compound (Compound 3) | 1.1 ± 0.1 |
Data represent the mean ± SEM of 3 independent experiments.
Table 2: Cell-Based Efficacy of this compound
| Cell Line (Subtype) | MALT1-GloSensor IC50 (nM) | Growth Inhibition GI50 (nM) | RelB Cleavage Inhibition at 200 nM (%) |
| Raji (GCB) | 12.0 ± 2.0 | - | - |
| OCI-Ly3 (ABC) | - | 87 ± 6 | 96 |
| OCI-Ly10 (ABC) | - | 133 ± 25 | 93 |
| TMD8 (ABC) | - | 210 ± 20 | 88 |
| HBL-1 (ABC) | - | 430 ± 40 | 30 |
Data are presented as mean ± SEM from at least 3 independent experiments.
Table 3: Cysteine Protease Selectivity Profile of this compound
| Protease | % Inhibition at 100 nM |
| MALT1 | >95% |
| Caspase-1 | <50% |
| Caspase-3 | <50% |
| Caspase-6 | <50% |
| Caspase-7 | <50% |
| Caspase-8 | <50% |
| Cathepsin B | >50% |
| Cathepsin K | <50% |
| Cathepsin S | >50% |
This compound was tested against a panel of 26 cysteine proteases. Only 3 were inhibited by more than 50% at a concentration 10-fold weaker than its effect on MALT1 in vitro.
Impact on Signaling Pathways
Inhibition of MALT1's proteolytic activity by this compound leads to significant reprogramming of immune signaling pathways in ABC-DLBCL cells.
NF-κB Pathway
The primary consequence of MALT1 inhibition is the suppression of the NF-κB pathway. This is achieved by preventing the cleavage of negative regulators like RelB. The stabilization of these regulators dampens the constitutive NF-κB signaling that ABC-DLBCL cells depend on for survival.
JAK/STAT Pathway
Treatment with this compound also results in the downregulation of the JAK/STAT signaling pathway. This is evidenced by a decrease in the phosphorylation of STAT3 (p-STAT3). This effect is likely a downstream consequence of the altered cytokine expression profile induced by NF-κB inhibition.
Roquin and IL-10 Regulation
MALT1 is known to cleave and inactivate Roquin, a protein that destabilizes the mRNA of inflammatory cytokines, including IL-10. By inhibiting MALT1, this compound leads to increased Roquin activity, resulting in decreased IL-10 mRNA levels and subsequent loss of STAT3 activation. This reduction in serum IL-10 has been shown to be a useful pharmacodynamic biomarker for MALT1 inhibition in vivo.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro MALT1 Biochemical Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant MALT1.
-
Reagents and Materials:
-
Recombinant LZ-MALT1 (amino acids 340–789 fused to a leucine zipper dimerization motif).
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5.
-
This compound or other test compounds.
-
384-well microtiter plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound to the assay buffer.
-
Add recombinant LZ-MALT1 to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic MALT1 substrate.
-
Measure the fluorescence intensity (excitation/emission at 355/460 nm) kinetically for at least 10 minutes.
-
Calculate the rate of reaction and determine the IC50 and Ki values from the dose-response curves.
-
MALT1-GloSensor Reporter Assay
This cell-based assay provides a quantitative readout of MALT1 protease activity in living cells.
-
Reagents and Materials:
-
Raji lymphoma cells stably expressing the MALT1-GloSensor reporter construct (containing the RelB cleavage site).
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (IO).
-
This compound or other test compounds.
-
Luciferase assay reagent.
-
96-well white-walled plates.
-
Luminometer.
-
-
Procedure:
-
Seed the Raji MALT1-GloSensor cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 30 minutes.
-
Stimulate the cells with 200 ng/ml PMA and 1 µM IO for 1-2 hours to induce MALT1 activity.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a plate reader.
-
Normalize the data and calculate the IC50 values.
-
RelB Cleavage Western Blot Assay
This assay assesses the ability of an inhibitor to block the cleavage of the endogenous MALT1 substrate, RelB, in lymphoma cell lines.
-
Reagents and Materials:
-
ABC-DLBCL cell lines (e.g., OCI-Ly3, TMD8).
-
This compound or other test compounds.
-
Proteasome inhibitor (e.g., MG-132).
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-RelB, anti-MALT1, anti-Actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Treat ABC-DLBCL cells with increasing concentrations of the test compound for 30 minutes.
-
Add 5 µM MG-132 for 1.5 hours to allow the accumulation of cleaved RelB.
-
Harvest and lyse the cells.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary anti-RelB antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities for full-length and cleaved RelB, normalizing to a loading control like actin.
-
Cell Proliferation Assay (CFSE)
This assay measures the effect of MALT1 inhibition on the proliferation of lymphoma cells by tracking cell division.
-
Reagents and Materials:
-
ABC-DLBCL cell lines (e.g., OCI-Ly3, TMD8, HBL-1, OCI-Ly10).
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
This compound or other test compounds.
-
Complete cell culture medium.
-
Flow cytometer.
-
-
Procedure:
-
Label the lymphoma cells with CFSE according to the manufacturer's protocol.
-
Treat the CFSE-labeled cells with the test compound (e.g., 1 µM this compound) or vehicle.
-
Culture the cells for an appropriate period (e.g., 6 days).
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
Cell division is indicated by the sequential halving of CFSE fluorescence intensity.
-
In Vivo Pharmacodynamic Biomarker Assay (IL-10 ELISA)
This assay measures the level of human IL-10 in the serum of xenografted mice as a pharmacodynamic marker of MALT1 inhibition.
-
Reagents and Materials:
-
TMD8 or OCI-Ly3 xenografted mice.
-
This compound or vehicle.
-
Blood collection supplies.
-
Human IL-10 ELISA kit.
-
Microplate reader.
-
-
Procedure:
-
Treat tumor-bearing mice with the test compound (e.g., 30 mg/kg this compound) or vehicle.
-
Collect blood samples at various time points post-administration.
-
Separate the serum from the blood samples.
-
Perform the human IL-10 ELISA on the serum samples according to the manufacturer's protocol.
-
Measure the absorbance and calculate the concentration of human IL-10.
-
An In-depth Technical Guide to (R)-Malt1-IN-3, a Potent Modulator of the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (R)-Malt1-IN-3, a potent and specific inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. MALT1 is a critical mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of immune responses and a significant contributor to the pathogenesis of various lymphomas and inflammatory diseases. This document details the mechanism of action of this compound, its quantitative inhibitory activities, and provides insights into the experimental protocols for its characterization. Furthermore, it visualizes the intricate NF-κB signaling cascade and relevant experimental workflows, offering a valuable resource for researchers and drug development professionals in the fields of oncology and immunology.
Introduction to MALT1 and the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. The canonical NF-κB signaling pathway is tightly controlled, and its aberrant activation is a hallmark of many cancers, particularly certain subtypes of B-cell lymphomas, as well as chronic inflammatory and autoimmune disorders.
A key player in the activation of the canonical NF-κB pathway is the CARMA1-BCL10-MALT1 (CBM) signalosome complex. Within this complex, MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1) functions as both a scaffold protein and a cysteine protease, belonging to the paracaspase family. Upon antigen receptor stimulation, the CBM complex is formed, leading to the recruitment and activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for proteasomal degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes.
The proteolytic activity of MALT1 is crucial for amplifying and sustaining NF-κB signaling. MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, including A20 (TNFAIP3), CYLD, and RelB. By removing these inhibitory brakes, MALT1 ensures a robust and prolonged NF-κB response. Given its central role in this pathway, MALT1 has emerged as a compelling therapeutic target for diseases driven by aberrant NF-κB activation.
This compound: A Potent MALT1 Protease Inhibitor
This compound, also referred to as compound 121, is a small molecule inhibitor that specifically targets the protease activity of MALT1. It belongs to a class of substituted thiazolo-pyridine compounds. By inhibiting the enzymatic function of MALT1, this compound prevents the cleavage of MALT1 substrates, thereby dampening the NF-κB signaling cascade. This mechanism of action makes it a valuable tool for studying the physiological and pathological roles of MALT1 and a potential therapeutic agent for MALT1-dependent malignancies and inflammatory conditions.
Mechanism of Action
This compound acts as a direct inhibitor of the MALT1 paracaspase. Its inhibitory effect is achieved by binding to the active site of the MALT1 protease, preventing it from cleaving its natural substrates. This leads to the accumulation of negative regulators of NF-κB signaling and a subsequent reduction in the transcriptional activity of NF-κB.
Quantitative Data
The inhibitory potency of this compound has been quantified through various in vitro assays. It is important to note that there are some discrepancies in the reported IC50 values from different commercial suppliers. The following tables summarize the available data.
Table 1: In Vitro Inhibitory Activity of this compound (Source 1)
| Target/Assay | Cell Line | IC50 (nM) |
| MALT1 Protease | - | 20 |
| Human IL-6 Production | OCI-LY3 | 60 |
| Human IL-10 Production | OCI-LY3 | 40 |
Table 2: In Vitro Inhibitory Activity of MALT1-IN-3 (Racemic) (Source 2)
| Target/Assay | Cell Line | IC50 (µM) |
| MALT1 Protease | - | 0.06 |
| Human IL-6 Production | OCI-LY3 | 0.14 |
| Human IL-10 Production | OCI-LY3 | 0.13 |
Note: OCI-LY3 is a human B-cell lymphoma cell line derived from a patient with diffuse large B-cell lymphoma (DLBCL) of the activated B-cell like (ABC) subtype, which is often dependent on chronic B-cell receptor signaling and subsequent NF-κB activation.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are often proprietary or described within the context of a larger study. However, based on the available data and common methodologies in the field, the following outlines the likely experimental procedures.
MALT1 Protease Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified MALT1 protein.
Principle: A fluorogenic substrate containing a MALT1 cleavage site is incubated with recombinant MALT1 enzyme in the presence and absence of the test compound. Cleavage of the substrate by MALT1 releases a fluorescent group, leading to an increase in fluorescence intensity. The inhibition of this fluorescence signal is proportional to the inhibitory activity of the compound.
General Protocol:
-
Reagents: Recombinant human MALT1 protein, fluorogenic MALT1 substrate (e.g., Ac-LR-AMC), assay buffer, this compound.
-
Procedure: a. Serially dilute this compound to a range of concentrations. b. In a microplate, add the MALT1 enzyme to the assay buffer. c. Add the diluted this compound or vehicle control to the wells containing the enzyme and pre-incubate. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for Inhibition of Cytokine Production (OCI-LY3)
This assay assesses the effect of the inhibitor on a downstream biological consequence of MALT1 activity in a relevant cancer cell line.
Principle: OCI-LY3 cells, which have constitutive MALT1 activity, secrete cytokines like IL-6 and IL-10. Treatment with a MALT1 inhibitor is expected to reduce the production and secretion of these cytokines.
General Protocol:
-
Cell Culture: Culture OCI-LY3 cells in appropriate media and conditions.
-
Treatment: a. Seed the OCI-LY3 cells in a multi-well plate. b. Treat the cells with a serial dilution of this compound or vehicle control. c. Incubate for a specified period (e.g., 24-72 hours).
-
Cytokine Measurement: a. Collect the cell culture supernatant. b. Measure the concentration of human IL-6 and IL-10 in the supernatant using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based multiplex immunoassay.
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration and determine the IC50 value for the inhibition of each cytokine's production.
The NF-κB Signaling Pathway and the Role of MALT1
The following diagram illustrates the canonical NF-κB signaling pathway, highlighting the central role of the CBM complex and the specific substrates of MALT1.
Conclusion
This compound is a potent and valuable research tool for investigating the intricacies of the NF-κB signaling pathway. Its ability to specifically inhibit the protease function of MALT1 allows for the dissection of the downstream consequences of this enzymatic activity in both normal and pathological cellular contexts. For drug development professionals, this compound and its analogs represent a promising class of therapeutic agents for the treatment of MALT1-driven cancers and inflammatory diseases. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical translation. This technical guide provides a solid foundation of the current knowledge surrounding this compound, empowering researchers to effectively utilize this compound in their studies of NF-κB signaling and MALT1-related pathologies.
The Role of MALT1 Inhibition in B-Cell Lymphoma: A Technical Guide
Disclaimer: Information regarding a specific compound designated "(R)-Malt1-IN-3" was not publicly available at the time of this writing. This guide is based on the wealth of published data for other well-characterized, representative MALT1 paracaspase inhibitors and their role in B-cell lymphoma. The principles, pathways, and methodologies described are broadly applicable to the evaluation of novel MALT1 inhibitors in this therapeutic context.
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in specific subtypes of B-cell lymphomas, most notably Activated B-cell like (ABC) Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3][4] MALT1 is a unique paracaspase that functions as both a scaffold protein and a protease.[5][6][7] Its proteolytic activity is essential for the sustained activation of the NF-κB signaling pathway, which is a hallmark of ABC-DLBCL and crucial for tumor cell survival and proliferation.[1][3][8]
Constitutive activation of the B-cell receptor (BCR) pathway in ABC-DLBCL leads to the formation of the CARD11-BCL10-MALT1 (CBM) complex.[1][9][10] Within this complex, MALT1's protease function is activated, leading to the cleavage and inactivation of negative regulators of NF-κB signaling, such as A20 (TNFAIP3), and RelB.[5][7][11] This sustained signaling promotes the expression of pro-survival genes and contributes to the aggressive nature of this lymphoma subtype.[1] Pharmacological inhibition of MALT1's proteolytic activity presents a promising therapeutic strategy to counteract this dependency.[9][10][12][13]
This technical guide provides an in-depth overview of the role of MALT1 inhibition in B-cell lymphoma, focusing on the mechanism of action, experimental evaluation, and relevant signaling pathways. It is intended for researchers, scientists, and drug development professionals in the field of oncology.
Mechanism of Action of MALT1 Inhibition
MALT1 inhibitors are designed to block the proteolytic activity of the MALT1 paracaspase. By doing so, they prevent the cleavage of key substrates that regulate NF-κB signaling. The primary consequences of MALT1 inhibition in susceptible B-cell lymphoma cells include:
-
Suppression of NF-κB Signaling: Inhibition of MALT1 protease activity prevents the degradation of NF-κB inhibitors, leading to a shutdown of the canonical NF-κB pathway.[1][8]
-
Induction of Apoptosis: By blocking the pro-survival signals emanating from the NF-κB pathway, MALT1 inhibitors can induce programmed cell death in lymphoma cells.
-
Modulation of MYC Signaling: MALT1 activity has been shown to regulate the stability of the MYC oncoprotein, a key driver in many lymphomas. Inhibition of MALT1 can lead to decreased MYC protein levels.[14]
-
Overcoming Resistance to BTK Inhibitors: MALT1 acts downstream of Bruton's tyrosine kinase (BTK). Therefore, MALT1 inhibitors may be effective in lymphomas that have developed resistance to BTK inhibitors through mutations in BTK or upstream components of the BCR pathway.[9][12][15][16]
The central role of MALT1 in the BCR signaling pathway is depicted in the following diagram:
Quantitative Data on MALT1 Inhibitor Activity
The following tables summarize representative quantitative data for preclinical MALT1 inhibitors against various B-cell lymphoma cell lines. This data is synthesized from multiple public sources.
Table 1: In Vitro Cell Viability (IC50/GI50 Values)
| Compound | Cell Line | Subtype | IC50/GI50 (µM) | Reference |
| MI-2 | HBL-1 | ABC-DLBCL | 0.2 | [17][18] |
| TMD8 | ABC-DLBCL | 0.5 | [17][18] | |
| OCI-Ly3 | ABC-DLBCL | 0.4 | [17][18] | |
| OCI-Ly10 | ABC-DLBCL | 0.4 | [17][18] | |
| U2932 | ABC-DLBCL | Resistant | [17] | |
| OCI-Ly1 | GCB-DLBCL | Resistant | [17] | |
| Compound 3 | HBL1 | ABC-DLBCL | ~0.01-0.1 | [5][15] |
| TMD8 | ABC-DLBCL | ~0.01-0.1 | [5][15] | |
| OCI-Ly10 | ABC-DLBCL | ~0.01-0.1 | [5][15] | |
| OCI-Ly3 | ABC-DLBCL | ~0.01-0.1 | [5][15] | |
| SY-12696 | OCI-Ly3 | ABC-DLBCL | 0.220 | [19] |
| OCI-Ly10 | ABC-DLBCL | 0.141 | [19] |
Table 2: In Vivo Tumor Growth Inhibition
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| MI-2 | TMD8 (subcutaneous) | 50 mg/kg, i.p., daily | Significant reduction | [18] |
| Compound 3 | TMD8 (subcutaneous) | 30 mg/kg, i.p. | Significant reduction | [5][15] |
| SY-12696 | OCI-Ly3 (xenograft) | 20 mg/kg | up to 90% | [19] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of MALT1 inhibitors. Below are representative protocols for key in vitro and in vivo assays.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed B-cell lymphoma cell lines (e.g., TMD8, OCI-Ly3) in 96-well plates at a density of 1 x 10^5 cells/mL in appropriate culture medium.
-
Compound Treatment: Add serial dilutions of the MALT1 inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition:
-
MTT Assay: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[8][20]
-
MTS Assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours.[8][20]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of MALT1 Substrate Cleavage
This method is used to confirm the on-target activity of the MALT1 inhibitor by assessing the cleavage of its known substrates.
-
Cell Lysis: Treat B-cell lymphoma cells with the MALT1 inhibitor for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MALT1 substrates (e.g., anti-RelB, anti-BCL10, anti-A20) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21][22][23][24][25]
In Vivo B-Cell Lymphoma Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the MALT1 inhibitor in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of ABC-DLBCL cells (e.g., 5-10 x 10^6 cells in Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the MALT1 inhibitor via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy.[9][14][26][27][28]
Conclusion
The inhibition of MALT1 paracaspase activity represents a highly promising therapeutic strategy for B-cell lymphomas that are dependent on the NF-κB signaling pathway, particularly ABC-DLBCL. The preclinical data for various MALT1 inhibitors demonstrate potent and selective anti-tumor activity both in vitro and in vivo. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of novel MALT1 inhibitors, from initial in vitro screening to in vivo efficacy studies. As our understanding of the intricate signaling networks in B-cell malignancies continues to grow, targeted therapies such as MALT1 inhibition will undoubtedly play an increasingly important role in the development of more effective and personalized treatments for patients.
References
- 1. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. A New “Brew” of MALT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. ashpublications.org [ashpublications.org]
- 10. In silico study on identification of novel MALT1 allosteric inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07036B [pubs.rsc.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Cell Viability Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Targeting MALT1 Proteolytic Activity in Immunity, Inflammation and Disease: Good or Bad? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MALT1 inhibitor SY-12696 proves efficient for treating BTKi-resistant DLBCL | BioWorld [bioworld.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. brd.nci.nih.gov [brd.nci.nih.gov]
- 23. origene.com [origene.com]
- 24. bosterbio.com [bosterbio.com]
- 25. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 26. ashpublications.org [ashpublications.org]
- 27. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 28. An Overview on Diffuse Large B-Cell Lymphoma Models: Towards a Functional Genomics Approach [mdpi.com]
(R)-Malt1-IN-3 structure-activity relationship
An in-depth analysis of the structure-activity relationship (SAR) of inhibitors targeting the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is crucial for the development of novel therapeutics for certain types of cancers and autoimmune diseases. While information on a specific compound designated "(R)-Malt1-IN-3" is not publicly available, this guide provides a comprehensive overview of the SAR for well-characterized MALT1 inhibitors, serving as a valuable resource for researchers, scientists, and drug development professionals.
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a pivotal role in the activation of the NF-κB pathway downstream of antigen and other receptors.[1][2] MALT1 possesses both scaffolding functions and proteolytic activity, the latter being a critical driver in certain pathologies, making it an attractive drug target.[1][2]
MALT1 Signaling Pathway
MALT1 is a central regulator of NF-κB signaling. Upon antigen receptor stimulation, the CBM complex is formed, leading to the recruitment and activation of MALT1. Activated MALT1 functions as a scaffold to recruit downstream signaling molecules and as a protease that cleaves and inactivates negative regulators of the NF-κB pathway, such as A20 and RelB.[1][3] This dual function leads to the activation of the IκB kinase (IKK) complex, subsequent degradation of IκBα, and nuclear translocation of NF-κB dimers to promote the expression of target genes involved in cell proliferation, survival, and inflammation.
Structure-Activity Relationship of MALT1 Inhibitors
The development of MALT1 inhibitors has primarily focused on two main strategies: orthosteric inhibitors that target the active site and allosteric inhibitors that bind to a site remote from the catalytic center.
Orthosteric Peptidomimetic Inhibitors
Early efforts in MALT1 inhibitor development were centered around peptidomimetic compounds that mimic the natural substrates of MALT1. A well-known example is the tetrapeptide fluoromethylketone (fmk) inhibitor, Z-VRPR-fmk, which irreversibly binds to the catalytic cysteine (Cys464) in the MALT1 active site.[3] Structure-activity relationship studies on this class of compounds have revealed several key features for potent inhibition.
Table 1: SAR of Peptidomimetic MALT1 Inhibitors (Z-VRPR-fmk Analogs)
| Compound/Modification | P4 | P3 | P2 | P1 | Warhead | LZ-MALT1 IC50 (nM) | Raji MALT1-GloSensor IC50 (nM) | OCI-Ly3 GI50 (nM) |
| Z-VRPR-fmk | Val | Arg | Pro | Arg | FMK | 12 | 110 | 1500 |
| Compound 2 | Val | Arg | Pro | Arg | FMK | 31 | 1800 | 11000 |
| Compound 3 | 4-bromo-benzamide | Arg | Pro | Arg | FMK | 10 | 51 | 150 |
Data compiled from Fontan et al., 2018.[3]
The data in Table 1 highlights that modifications at the P4 position can significantly impact both biochemical and cellular potency. Replacing the valine in Z-VRPR-fmk with a 4-bromo-benzamide group (Compound 3) led to a substantial improvement in inhibitory activity.[3] This suggests that the S4 pocket of MALT1 can accommodate larger, aromatic substituents, and that exploring this region can lead to more potent and cell-permeable inhibitors. The fluoromethylketone (FMK) warhead is crucial for the irreversible covalent modification of the active site cysteine.
Allosteric Inhibitors
More recently, allosteric inhibitors of MALT1 have emerged as a promising therapeutic strategy. These compounds bind to a pocket at the interface of the caspase-like domain and the Ig3 domain, stabilizing an inactive conformation of the enzyme.[4] This approach can offer advantages in terms of selectivity and drug-like properties compared to the peptide-based active site inhibitors.
Table 2: SAR of Allosteric MALT1 Inhibitors
| Compound | Core Scaffold | Modifications | MALT1 Biochemical IC50 (µM) | Jurkat IL-2 Reporter IC50 (µM) |
| Hit Compound | Pyrazolopyrimidine | - | >10 | >10 |
| MLT-231 | Pyrazolopyrimidine | Optimized substituents | 0.015 | 0.053 |
| Compound 40 | Phenylpyrazole | Optimized substituents | 0.01 | 0.05 |
Data is representative and compiled from various sources on allosteric MALT1 inhibitors.[5][6]
The development of potent allosteric inhibitors like MLT-231 and Compound 40 demonstrates the feasibility of this approach. The SAR for these series is complex, involving optimization of multiple substitution points on the core scaffold to achieve high potency and favorable pharmacokinetic properties.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of MALT1 inhibitors. Below are summaries of key experimental protocols.
MALT1 Biochemical Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant MALT1.
Workflow:
Protocol Summary:
-
Recombinant MALT1 enzyme is pre-incubated with varying concentrations of the test compound in an appropriate assay buffer.
-
A fluorogenic MALT1 substrate, such as Ac-LRSR-AMC, is added to initiate the enzymatic reaction.
-
The cleavage of the substrate by MALT1 releases a fluorescent molecule (AMC), and the increase in fluorescence is monitored over time using a plate reader.
-
The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rates against the inhibitor concentrations.
MALT1 Cellular Assay (GloSensor™)
This cell-based assay provides a quantitative measure of MALT1 protease activity within living cells.
Workflow:
Protocol Summary:
-
A cell line (e.g., Raji B-cells) is engineered to express a MALT1-GloSensor™ reporter. This reporter is a fusion protein containing a luciferase enzyme that is activated upon cleavage by MALT1.
-
The cells are pre-treated with different concentrations of the MALT1 inhibitor.
-
MALT1 activity is induced by stimulating the cells with agents like phorbol 12-myristate 13-acetate (PMA) and ionomycin.
-
The resulting luciferase activity, which is proportional to MALT1 activity, is measured using a luminometer.
-
The cellular IC50 value is calculated by plotting the luminescence signal against the inhibitor concentration.[3]
RelB Cleavage Assay
This assay assesses the ability of an inhibitor to block the MALT1-mediated cleavage of one of its key cellular substrates, RelB.
Workflow:
Protocol Summary:
-
A suitable cell line with constitutive MALT1 activity (e.g., ABC-DLBCL cell lines like OCI-Ly3) is treated with the MALT1 inhibitor for a specific duration.
-
The cells are lysed, and the protein extracts are separated by SDS-PAGE.
-
A Western blot is performed using an antibody that recognizes RelB.
-
The inhibition of RelB cleavage is determined by observing a decrease in the cleaved form of RelB and an increase in the full-length form in inhibitor-treated cells compared to untreated controls.[3]
Conclusion
The development of potent and selective MALT1 inhibitors is a promising avenue for the treatment of various malignancies and autoimmune disorders. The structure-activity relationships of both orthosteric and allosteric inhibitors provide a solid foundation for the rational design of new chemical entities with improved pharmacological properties. The experimental protocols outlined in this guide are essential for the rigorous evaluation of these compounds and their advancement toward clinical applications. While the specific details of "this compound" remain elusive in the public domain, the principles and methodologies described herein are broadly applicable to the field of MALT1 inhibitor research.
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 — 3decision [3decision.discngine.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and optimization of a series of small-molecule allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Malt1-IN-3: An In-Depth Technical Guide to the Allosteric Inhibition of MALT1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling protein and a paracaspase that plays a central role in the activation of NF-κB signaling pathways, particularly in immune cells. Its proteolytic activity is a key driver in various B-cell lymphomas and autoimmune diseases, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of (R)-Malt1-IN-3, a potent and selective allosteric inhibitor of MALT1. We will delve into its mechanism of action, present quantitative data on its inhibitory activity, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Introduction to MALT1 and its Role in NF-κB Signaling
MALT1 is a multi-domain protein that functions as both a scaffold and a protease. Upon antigen receptor stimulation, MALT1 forms the CBM signalosome complex with CARMA1 (CARD11) and BCL10. This complex is crucial for the downstream activation of the IκB kinase (IKK) complex, which in turn leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB transcription factors to translocate to the nucleus and initiate the expression of genes involved in inflammation, immunity, and cell survival.
The proteolytic activity of MALT1, residing in its caspase-like domain, further amplifies NF-κB signaling by cleaving and inactivating negative regulators of the pathway, such as A20 and RelB. Dysregulation of MALT1 activity is a hallmark of certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), and has been implicated in various autoimmune disorders.
This compound: A Potent Allosteric Inhibitor of MALT1
This compound, also known as compound 121, is a small molecule inhibitor that targets an allosteric site on the MALT1 protein. Unlike orthosteric inhibitors that compete with the substrate at the active site, allosteric inhibitors bind to a distinct site, inducing a conformational change that inactivates the enzyme. This mode of inhibition can offer advantages in terms of selectivity and can modulate protein function without complete ablation.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.
| Assay Type | Target/Cell Line | Parameter | Value (µM) |
| Biochemical Assay | MALT1 Protease | IC50 | 0.02 |
| Cellular Assay | OCI-LY3 cells | IL-6 Inhibition IC50 | 0.06 |
| Cellular Assay | OCI-LY3 cells | IL-10 Inhibition IC50 | 0.04 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's inhibitory activity.
MALT1 Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on the proteolytic activity of recombinant MALT1.
Materials:
-
Recombinant human MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LR-AMC)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
This compound
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the diluted compound or vehicle control (DMSO).
-
Add recombinant MALT1 enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular MALT1 Substrate Cleavage Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the cleavage of MALT1's endogenous substrates in a cellular context.
Materials:
-
ABC-DLBCL cell line (e.g., OCI-Ly3)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against MALT1 substrates (e.g., RelB, A20) and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture OCI-Ly3 cells to the desired density.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of substrate cleavage inhibition.
Cellular Viability Assay
This assay measures the effect of MALT1 inhibition on the viability and proliferation of cancer cell lines that are dependent on MALT1 activity.
Materials:
-
ABC-DLBCL cell line (e.g., OCI-Ly3)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Seed OCI-Ly3 cells in a 96-well plate at a predetermined density.
-
Prepare a serial dilution of this compound and add it to the cells.
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Visualizing the Molecular Landscape
Diagrams are essential for understanding the complex biological processes and experimental designs discussed in this guide.
MALT1 Signaling Pathway
The following diagram illustrates the central role of MALT1 in the NF-κB signaling cascade upon B-cell receptor (BCR) activation.
Caption: MALT1 signaling cascade in B-cells.
Experimental Workflow for this compound Evaluation
The following diagram outlines the typical workflow for characterizing a MALT1 inhibitor like this compound.
Caption: Workflow for MALT1 inhibitor evaluation.
Allosteric Inhibition Mechanism
This diagram illustrates the principle of allosteric inhibition of MALT1 by this compound.
Caption: Allosteric inhibition of MALT1.
Conclusion
This compound represents a promising therapeutic candidate for diseases driven by aberrant MALT1 activity. Its potent and selective allosteric inhibition of the MALT1 protease offers a distinct mechanism of action with the potential for a favorable therapeutic window. The data and protocols presented in this guide provide a solid foundation for further research and development of this and other MALT1-targeting compounds. The continued exploration of MALT1 inhibitors is a critical endeavor in the pursuit of novel treatments for specific B-cell malignancies and autoimmune disorders.
(R)-Malt1-IN-3: A Technical Guide to a Potent Chemical Probe for MALT1 Paracaspase
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (R)-Malt1-IN-3 as a chemical probe for the human paracaspase MALT1. It details the critical role of MALT1 in immune signaling and oncology, the mechanism of action of the inhibitor, quantitative data on its potency, and detailed experimental protocols for its characterization and use.
Introduction: MALT1 as a Therapeutic Target
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a unique, arginine-specific cysteine protease, the only known human paracaspase.[1][2] It is a key mediator in signaling pathways downstream of antigen receptors, such as the B-cell receptor (BCR) and T-cell receptor (TCR).[3][4] MALT1 possesses a dual function: it acts as a scaffold protein and as a protease.[5][6] As part of the CARD11-BCL10-MALT1 (CBM) signalosome, its scaffolding function is crucial for activating the IKK complex, leading to the activation of the canonical NF-κB pathway.[4][7][8]
The protease activity of MALT1 amplifies and sustains NF-κB signaling by cleaving and inactivating negative regulators of the pathway, including A20 (TNFAIP3), RelB, and CYLD.[5][9][10] Aberrant, constitutive MALT1 protease activity is a hallmark of certain cancers, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL), making it a compelling therapeutic target.[3][11] Inhibition of MALT1's proteolytic function has been shown to suppress the proliferation and survival of these cancer cells, providing a strong rationale for the development of specific inhibitors.[9][11][12]
This compound: A Specific MALT1 Chemical Probe
This compound is a potent small molecule inhibitor of the MALT1 protease. It serves as a valuable chemical probe to investigate the biological functions of MALT1's enzymatic activity. Its characterization allows for the precise dissection of MALT1's role in cellular processes and disease models. The available data for the related compound, MALT1-IN-3, demonstrates high potency in both biochemical and cellular assays.[13]
Quantitative Data on MALT1 Inhibition
The following tables summarize the quantitative data for MALT1-IN-3 and other relevant MALT1 inhibitors, providing a comparative view of their potency.
Table 1: Biochemical Potency of MALT1 Inhibitors
| Compound | Assay Type | Target | IC50 / Ki | Reference |
| MALT1-IN-3 | Biochemical Protease Assay | MALT1 | 0.06 µM | [13] |
| MI-2 | Biochemical Protease Assay | LZ-MALT1 | 2.5 µM | [9] |
| Z-VRPR-fmk | Biochemical Protease Assay | LZ-MALT1 | ~0.01 µM | [12] |
| NVS-MALT1 | TR-FRET (high salt) | Human MALT1 | 2.4 nM | [14] |
| NVS-MALT1 | TR-FRET (low salt) | Human MALT1 | 18 nM | [14] |
Table 2: Cellular Activity of MALT1 Inhibitors
| Compound | Cell Line | Assay Type | IC50 / GI50 | Reference |
| MALT1-IN-3 | OCI-Ly3 | IL-6 Release | 0.14 µM | [13] |
| MALT1-IN-3 | OCI-Ly3 | IL-10 Release | 0.13 µM | [13] |
| MI-2 | HBL-1 | Growth Inhibition | 0.2 µM | [9] |
| MI-2 | TMD8 | Growth Inhibition | 0.5 µM | [9] |
| MI-2 | OCI-Ly3 | Growth Inhibition | 0.4 µM | [9] |
| Z-VRPR-fmk | OCI-Ly3 | Growth Inhibition | ~10 µM | [11] |
Signaling Pathways and Experimental Workflows
Visualizations of the MALT1 signaling pathway and a typical workflow for inhibitor characterization are provided below.
Caption: MALT1 signaling pathway downstream of the B-cell receptor (BCR).
Caption: Experimental workflow for validating a chemical probe for MALT1.
Detailed Experimental Protocols
The following protocols are representative methodologies for characterizing this compound.
MALT1 Biochemical Inhibition Assay
This protocol measures the direct inhibition of recombinant MALT1 protease activity.
-
Principle: A fluorogenic peptide substrate containing the MALT1 recognition sequence is cleaved by recombinant MALT1, releasing a fluorophore and causing an increase in fluorescence. The inhibitor's potency is determined by measuring the reduction in this signal.
-
Reagents:
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5% Glycerol, 10 mM DTT, 0.01% Tween-20, pH 7.4.
-
Recombinant Enzyme: Purified, active MALT1 (e.g., a leucine-zipper dimerized construct, LZ-MALT1, for constitutive activity).[12]
-
Substrate: Ac-LR-AMC (or similar fluorogenic substrate).
-
Inhibitor: this compound, serially diluted in DMSO.
-
384-well, black, flat-bottom plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer.
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of recombinant MALT1 (final concentration ~1-5 nM) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the MALT1 substrate (final concentration ~10-20 µM).
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every minute for 30-60 minutes using a plate reader.
-
Calculate the reaction rate (slope of the linear phase of fluorescence increase).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular MALT1 Substrate Cleavage Assay (Western Blot)
This protocol assesses the inhibitor's ability to block MALT1 activity inside cells by monitoring the cleavage of an endogenous substrate.
-
Principle: In ABC-DLBCL cell lines with constitutive MALT1 activity, endogenous substrates like RelB are continuously cleaved.[12] Treatment with a MALT1 inhibitor prevents this cleavage, leading to an accumulation of the full-length protein, which can be detected by Western blot.
-
Reagents:
-
Cell Line: ABC-DLBCL cell line (e.g., OCI-Ly3, TMD8).[9][12]
-
Inhibitor: this compound.
-
Culture medium (e.g., RPMI-1640 + 10% FBS).
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary Antibodies: Anti-RelB, Anti-Actin (or other loading control).
-
Secondary Antibody: HRP-conjugated anti-rabbit/mouse IgG.
-
Chemiluminescence substrate.
-
-
Procedure:
-
Seed OCI-Ly3 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 4-24 hours.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with 100 µL of Lysis Buffer on ice for 20 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE using 20-30 µg of protein per lane, followed by transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody against RelB overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Re-probe the membrane for a loading control (e.g., β-Actin). The ratio of full-length to cleaved RelB provides a measure of MALT1 inhibition.
-
ABC-DLBCL Cell Viability Assay
This protocol determines the effect of MALT1 inhibition on the survival and proliferation of MALT1-dependent cancer cells.
-
Principle: ABC-DLBCL cells are dependent on MALT1 activity for survival.[11] Inhibition of MALT1 leads to cell cycle arrest and apoptosis. Cell viability is measured using a luminescent assay that quantifies ATP, an indicator of metabolically active cells.
-
Reagents:
-
Cell Line: ABC-DLBCL cell line (e.g., OCI-Ly3, HBL-1).[9]
-
Inhibitor: this compound.
-
Culture medium.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
96-well, white, clear-bottom plates.
-
-
Procedure:
-
Seed cells at 10,000 cells/well in 100 µL of medium in a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound is a potent and specific inhibitor of MALT1 paracaspase activity. Its characterization through rigorous biochemical and cellular assays establishes it as a high-quality chemical probe. This guide provides the foundational information and methodologies required for researchers to effectively utilize this compound to explore the complex biology of MALT1, validate its role in disease, and aid in the development of novel therapeutics targeting this critical enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Probes for Profiling of MALT1 Protease Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Function and targeting of MALT1 paracaspase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Probe NVS-MALT1 | Chemical Probes Portal [chemicalprobes.org]
(R)-Malt1-IN-3 Target Engagement in Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular target engagement of (R)-Malt1-IN-3, a potent and specific covalent inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key regulator of NF-κB signaling and a validated therapeutic target in various B-cell lymphomas and autoimmune diseases.[1][2][3] This document details the mechanism of action of this compound, summarizes key quantitative data, and provides detailed experimental protocols for assessing its target engagement in a cellular context.
Introduction to MALT1 and this compound
MALT1, a paracaspase, plays a crucial role in the activation of lymphocytes.[2] It functions as both a scaffold protein and a protease within the CARD11-BCL10-MALT1 (CBM) signaling complex.[4] Upon antigen receptor stimulation, the CBM complex is formed, leading to the activation of IKK and subsequent activation of the NF-κB pathway.[2] The proteolytic activity of MALT1 is essential for cleaving and inactivating negative regulators of NF-κB signaling, such as A20 and RelB, thereby amplifying and sustaining the signal.[2][5] In certain malignancies, like Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), MALT1 is constitutively active, driving cancer cell survival and proliferation.[6][7]
This compound, hereafter referred to as the compound, is a pharmacologically tractable, irreversible substrate-mimetic inhibitor that covalently binds to the active site of MALT1.[5][8] Its mechanism of action involves the specific inhibition of the MALT1 protease function, leading to the suppression of downstream signaling pathways and subsequent anti-proliferative and pro-apoptotic effects in MALT1-dependent cancer cells.[5]
Quantitative Data Summary
The cellular potency and target engagement of this compound have been characterized in various ABC DLBCL cell lines. The following tables summarize the key quantitative data.
Table 1: Cellular Potency of this compound in ABC DLBCL Cell Lines
| Cell Line | GI50 (nM) |
| OCI-Ly3 | 2.5 |
| OCI-Ly10 | 8.1 |
| TMD8 | 10.7 |
| HBL-1 | 148.2 |
GI50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data extracted from "Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth".
Table 2: this compound Target Engagement Measured by RelB Cleavage Inhibition
| Cell Line | % RelB Cleavage Inhibition (at 200 nM) |
| OCI-Ly3 | 96% |
| OCI-Ly10 | 93% |
| TMD8 | 88% |
| HBL-1 | 30% |
The percentage of RelB cleavage inhibition demonstrates the extent of MALT1 target engagement by the compound in different ABC DLBCL cell lines. Data extracted from "Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth".[5]
Signaling Pathways and Experimental Workflows
MALT1 Signaling Pathway
The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway.
Caption: MALT1 in the NF-κB signaling cascade.
Mechanism of Action of this compound
The inhibitor covalently binds to the active site of MALT1, blocking its proteolytic function.
Caption: Inhibition of MALT1 by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cellular target engagement of this compound.
Western Blot for MALT1 Substrate Cleavage
This protocol is used to directly measure the inhibition of MALT1's proteolytic activity in cells by observing the cleavage of its substrates, such as RelB or BCL10.[5][6]
Protocol:
-
Cell Culture and Treatment:
-
Culture ABC DLBCL cell lines (e.g., OCI-Ly3, OCI-Ly10) under standard conditions.
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0, 2, 20, 200 nM) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against RelB (to detect both full-length and cleaved forms) or BCL10 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the percentage of cleaved substrate relative to the total substrate.
-
Determine the percentage of cleavage inhibition by comparing treated samples to the vehicle control.
-
Caption: Western Blot Workflow.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[9][10]
Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1 µM) or vehicle control for 1 hour.
-
-
Heating:
-
Harvest cells and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cool the samples on ice for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and 37°C water bath).[9]
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[9]
-
-
Sample Preparation and Western Blotting:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the protein concentration.
-
Analyze the soluble MALT1 levels by Western blotting as described in section 4.1, using an anti-MALT1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for MALT1 at each temperature.
-
Normalize the intensities to the unheated control.
-
Plot the percentage of soluble MALT1 as a function of temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target stabilization and engagement.
-
Caption: CETSA Experimental Workflow.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that can be adapted to measure target engagement in live cells. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that competes with the test compound.
Protocol:
-
Cell Line Generation:
-
Generate a stable cell line expressing MALT1 fused to NanoLuc® luciferase.
-
-
Assay Setup:
-
Seed the MALT1-NanoLuc® expressing cells in a 96-well plate.
-
Add a cell-permeable fluorescent tracer that binds to the MALT1 active site.
-
Add varying concentrations of this compound.
-
-
BRET Measurement:
-
Add the NanoBRET™ substrate.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer capable of filtered luminescence detection.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
This compound will compete with the fluorescent tracer for binding to MALT1, leading to a decrease in the BRET signal in a dose-dependent manner.
-
Determine the IC50 value from the dose-response curve, which represents the concentration of the compound that displaces 50% of the tracer.
-
Caption: Principle of NanoBRET Assay.
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently react with the active sites of enzymes to profile their functional state. A MALT1-specific activity-based probe (ABP) can be used to assess target engagement by this compound through competitive binding.
Protocol:
-
Cell Treatment:
-
Treat cells with varying concentrations of this compound for a specified time to allow for target binding.
-
-
Cell Lysis and Probe Labeling:
-
Lyse the cells in a non-denaturing buffer.
-
Add a MALT1-specific ABP (e.g., a biotinylated or fluorescently tagged probe) to the lysate and incubate to allow for labeling of active MALT1 that is not occupied by the inhibitor.
-
-
Analysis:
-
For fluorescent probes: Separate the proteins by SDS-PAGE and visualize the labeled MALT1 using an in-gel fluorescence scanner.
-
For biotinylated probes: Perform a streptavidin pulldown to enrich for the probe-labeled proteins, followed by Western blotting for MALT1.
-
-
Data Analysis:
-
The signal from the ABP will be inversely proportional to the occupancy of the MALT1 active site by this compound.
-
Quantify the signal to determine the IC50 for target engagement.
-
Caption: ABPP Experimental Workflow.
Conclusion
This technical guide provides a framework for understanding and assessing the cellular target engagement of this compound. The provided protocols for Western blotting, CETSA, NanoBRET, and ABPP offer a multi-faceted approach to confirm the direct interaction of this potent inhibitor with its target, MALT1, in a physiologically relevant cellular context. The quantitative data and methodologies presented herein are essential for the continued development and characterization of MALT1 inhibitors for therapeutic applications.
References
- 1. MALT1 — 3decision [3decision.discngine.com]
- 2. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 as a promising target to treat lymphoma and other diseases related to MALT1 anomalies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Malt1-IN-3 in Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) is an aggressive subtype of non-Hodgkin's lymphoma with a relatively poor prognosis compared to other subtypes.[1][2] A key molecular characteristic of ABC-DLBCL is the constitutive activation of the nuclear factor-κB (NF-κB) signaling pathway, which is essential for the survival and proliferation of the lymphoma cells.[3][4][5] This chronic signaling is often dependent on the formation and activity of the CARD11-BCL10-MALT1 (CBM) complex.[1][2][6]
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a key component of the CBM complex, has emerged as a promising therapeutic target in ABC-DLBCL.[6][7] MALT1 possesses both scaffolding functions and protease activity.[1] Its paracaspase activity is responsible for the cleavage and inactivation of negative regulators of NF-κB signaling, such as A20 and RelB, thereby amplifying and sustaining the pro-survival signals in ABC-DLBCL cells.[8][9]
Inhibition of MALT1 protease activity has been shown to be selectively toxic to ABC-DLBCL cells, leading to reduced NF-κB activity, cell growth inhibition, and apoptosis.[8][9] This has spurred the development of small molecule MALT1 inhibitors. While specific public domain data for (R)-Malt1-IN-3 is not currently available, this guide will provide a comprehensive overview of the role of MALT1 in ABC-DLBCL and the therapeutic strategy of its inhibition, using data from other well-characterized MALT1 inhibitors as illustrative examples.
Mechanism of Action: Targeting the CBM-NF-κB Signaling Axis
In ABC-DLBCL, mutations in upstream components of the B-cell receptor (BCR) pathway or in the CBM complex itself lead to the constitutive assembly of the CBM signalosome.[10] This complex, composed of CARD11, BCL10, and MALT1, acts as a critical node for relaying signals to the IκB kinase (IKK) complex, which in turn activates the canonical NF-κB pathway.
MALT1's protease function is integral to this process. Upon CBM complex formation, MALT1 cleaves and inactivates several proteins that normally suppress NF-κB signaling. This proteolytic activity amplifies the NF-κB response, leading to the transcription of genes that promote cell survival and proliferation.
This compound , as a MALT1 inhibitor, is designed to block this critical protease activity. By inhibiting MALT1, the negative regulators of NF-κB remain active, leading to a dampening of the pro-survival signaling and ultimately inducing cell death in the MALT1-dependent ABC-DLBCL cells.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following tables present representative data for other potent and selective MALT1 inhibitors in ABC-DLBCL preclinical models. This data illustrates the expected potency and efficacy profile for a compound in this class.
Table 1: In Vitro Potency of MALT1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| MI-2 | MALT1 Protease | Biochemical | 5840 | [11] |
| Compound 3 | MALT1 Protease | Biochemical | <10 | [12] |
Table 2: In Vitro Anti-proliferative Activity of MALT1 Inhibitors in ABC-DLBCL Cell Lines
| Cell Line | Subtype | Compound | GI50 (µM) | Reference |
| HBL-1 | ABC | MI-2 | 0.2 | [13] |
| TMD8 | ABC | MI-2 | 0.5 | [13] |
| OCI-Ly3 | ABC | MI-2 | 0.4 | [13] |
| OCI-Ly10 | ABC | MI-2 | 0.4 | [13] |
| OCI-Ly1 | GCB | MI-2 | >10 | [13] |
| SU-DHL-4 | GCB | MI-2 | >10 | [13] |
| HBL-1 | ABC | Compound 3 | ~0.02 | [12] |
| TMD8 | ABC | Compound 3 | ~0.03 | [12] |
| OCI-Ly3 | ABC | Compound 3 | ~0.01 | [12] |
| OCI-Ly10 | ABC | Compound 3 | ~0.01 | [12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of MALT1 inhibitors.
MALT1 Cleavage Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on MALT1 protease activity.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5).
-
Dilute recombinant MALT1 enzyme in assay buffer to the desired concentration.
-
Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer.
-
Prepare the fluorogenic substrate (e.g., Ac-LRSR-AMC) in DMSO and dilute in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the diluted this compound or vehicle control (DMSO).
-
Add the diluted MALT1 enzyme to each well.
-
Pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 60-90 minutes at 37°C using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of the inhibitor on the viability of ABC-DLBCL cell lines.
Protocol:
-
Cell Seeding:
-
Culture ABC-DLBCL and GCB-DLBCL cell lines in appropriate media.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of media.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add 100 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (media only).
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Calculate the GI50 (concentration that inhibits cell growth by 50%) using a non-linear regression curve fit.
-
Western Blot for MALT1 Substrate Cleavage
This method is used to confirm the inhibition of MALT1 protease activity within the cell by observing the cleavage of its substrates.
Protocol:
-
Cell Treatment and Lysis:
-
Seed ABC-DLBCL cells and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MALT1 substrates (e.g., BCL10, RelB, A20) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analyze the band intensities to determine the ratio of cleaved to uncleaved substrates.
-
NF-κB Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293T cells or a suitable lymphoma cell line with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Allow the cells to recover and express the reporters for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with a serial dilution of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., PMA and ionomycin, or TNFα) for 6-8 hours. For ABC-DLBCL cell lines with constitutive NF-κB activity, this stimulation step may not be necessary.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the percent inhibition of NF-κB activity for each concentration of this compound relative to the stimulated vehicle control.
-
Determine the IC50 value.
-
Conclusion
The inhibition of MALT1 protease activity represents a highly promising therapeutic strategy for the treatment of ABC-DLBCL. By targeting a key enzyme that sustains the pro-survival NF-κB signaling in this aggressive lymphoma subtype, MALT1 inhibitors like This compound have the potential to offer a targeted and effective treatment option. The experimental protocols and data presentation framework provided in this guide offer a robust starting point for the preclinical evaluation of such compounds. Further investigation into the specific properties of this compound will be crucial to fully understand its therapeutic potential.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. ch.promega.com [ch.promega.com]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. The Inhibitors of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT-1) Protease as Potential Treatment of ABC-DLBCL and Similar Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Malt1-IN-3 and the CBM Complex: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the CBM (CARD11/BCL10/MALT1) complex and the therapeutic potential of targeting one of its key components, the paracaspase MALT1, with the specific inhibitor (R)-Malt1-IN-3. This document details the molecular mechanisms of the CBM signaling pathway, presents quantitative data for MALT1 inhibition, and provides comprehensive experimental protocols for the assays cited.
Introduction to the CBM Complex and MALT1
The CARD11-BCL10-MALT1 (CBM) signalosome is a critical multi-protein complex that acts as a central mediator in both innate and adaptive immunity.[1][2] This complex is essential for activating downstream signaling pathways, most notably the nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK) pathways, in response to antigen receptor stimulation in lymphocytes.[3][4] The aberrant activation of the CBM complex has been implicated in various diseases, including lymphomas and autoimmune disorders, making it a significant therapeutic target.[4][5]
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a unique component of the CBM complex, possessing dual functions as both a scaffold protein and a cysteine protease.[6][7] As a scaffold, MALT1 facilitates the recruitment of downstream signaling molecules. In its proteolytic capacity, it cleaves and inactivates negative regulators of the NF-κB pathway, thereby amplifying the signal.[4]
This compound: A Potent MALT1 Protease Inhibitor
This compound is a potent and specific inhibitor of the MALT1 protease. Its ability to block the enzymatic activity of MALT1 makes it a valuable tool for studying CBM-mediated signaling and a promising candidate for therapeutic development.
Quantitative Data for MALT1 Inhibition
The inhibitory activity of this compound and its related compound, MALT1-IN-3, has been quantified in various assays. The following tables summarize the key in vitro efficacy data.
| Inhibitor | Assay | Target/Cell Line | IC50 | Reference |
| This compound | MALT1 Protease Assay | Recombinant MALT1 | 20 nM | [8] |
| This compound | IL-6 Release Assay | OCI-LY3 cells | 60 nM | [8] |
| This compound | IL-10 Release Assay | OCI-LY3 cells | 40 nM | [8] |
| MALT1-IN-3 | MALT1 Protease Assay | Recombinant MALT1 | 60 nM | [9] |
| MALT1-IN-3 | IL-6 Release Assay | OCI-LY3 cells | 140 nM | [9] |
| MALT1-IN-3 | IL-10 Release Assay | OCI-LY3 cells | 130 nM | [9] |
CBM Complex Signaling Pathways
The CBM complex is assembled upon antigen receptor engagement and triggers a cascade of downstream signaling events. The following diagrams illustrate the key pathways regulated by the CBM complex.
Caption: CBM complex signaling to NF-κB, JNK, and mTORC1.
Caption: MALT1 protease substrates and downstream effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize MALT1 inhibitors and their effects on the CBM complex.
MALT1 Enzymatic Assay (Fluorogenic)
This assay measures the in vitro enzymatic activity of MALT1 and the potency of inhibitors.
Materials:
-
Recombinant human MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
This compound or other test compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor or vehicle control.
-
Add recombinant MALT1 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic MALT1 substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Monitor the fluorescence kinetically over 30-60 minutes.
-
Calculate the rate of substrate cleavage (initial velocity) for each concentration of the inhibitor.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
Cell Viability Assay (MTT/MTS)
This assay assesses the effect of MALT1 inhibition on the viability and proliferation of lymphoma cell lines, such as OCI-LY3.
Materials:
-
OCI-LY3 cells (or other relevant lymphoma cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
96-well clear microplates
-
Absorbance plate reader
Procedure:
-
Seed OCI-LY3 cells in a 96-well plate at a predetermined optimal density.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT or MTS reagent to each well and incubate for an additional 2-4 hours.
-
If using MTT, add the solubilization solution and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 value.[11][12][13]
Immunoblotting for MALT1 Substrate Cleavage
This method is used to detect the cleavage of MALT1 substrates (e.g., CYLD, RelB) in cells treated with a MALT1 inhibitor.[14]
Materials:
-
OCI-LY3 cells
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for the full-length and/or cleaved forms of MALT1 substrates (e.g., anti-CYLD, anti-RelB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat OCI-LY3 cells with various concentrations of this compound or vehicle for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities to assess the extent of substrate cleavage.[15][16]
Conclusion
The CBM complex is a pivotal signaling hub in lymphocytes, and its dysregulation is a key driver in certain cancers. MALT1, with its dual scaffolding and proteolytic functions, represents a highly attractive therapeutic target within this complex. The potent and specific MALT1 inhibitor, this compound, serves as a critical tool for dissecting the roles of MALT1 protease activity and holds significant promise for the development of novel therapies for lymphomas and other diseases driven by aberrant CBM signaling. The experimental protocols provided in this guide offer a robust framework for the continued investigation of MALT1 inhibitors and their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The CBM-opathies—A Rapidly Expanding Spectrum of Human Inborn Errors of Immunity Caused by Mutations in the CARD11-BCL10-MALT1 Complex [frontiersin.org]
- 4. The CBM signalosome: Potential therapeutic target for aggressive lymphoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CARD11-BCL10-MALT1 (CBM) signalosome complex: Stepping into the limelight of human primary immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MALT1 substrate cleavage: what is it good for? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MALT1 substrate cleavage: what is it good for? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MALT (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 15. bio-rad.com [bio-rad.com]
- 16. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
Methodological & Application
Application Notes and Protocols for (R)-Malt1-IN-3
For Researchers, Scientists, and Drug Development Professionals
(R)-Malt1-IN-3 is a potent and specific inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. These application notes provide detailed protocols for utilizing this compound in cellular assays to investigate its effects on MALT1 activity and downstream signaling pathways.
Introduction
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a critical role in NF-κB activation in lymphocytes and other immune cells. The proteolytic activity of MALT1 is essential for the cleavage of several substrates, including BCL10, CYLD, A20, and RelB, leading to the amplification and sustenance of NF-κB signaling. Dysregulation of MALT1 activity has been implicated in various B-cell lymphomas and autoimmune diseases, making it an attractive therapeutic target. This compound offers a valuable tool for studying the biological functions of MALT1 and for the development of novel therapeutics.
Quantitative Data Summary
The following table summarizes the in vitro and cellular potency of this compound.
| Assay Type | Target | Cell Line | IC50 |
| Biochemical Assay | MALT1 Protease | - | 0.06 µM[1] |
| Cellular Assay | IL-6 Production | OCI-Ly3 | 0.14 µM[1] |
| Cellular Assay | IL-10 Production | OCI-Ly3 | 0.13 µM[1] |
MALT1 Signaling Pathway
The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway.
Caption: MALT1 signaling pathway leading to NF-κB activation.
Experimental Protocols
Protocol 1: MALT1 Cleavage Activity Assay by Western Blot
This protocol assesses the inhibitory effect of this compound on the proteolytic activity of MALT1 by monitoring the cleavage of its endogenous substrate, BCL10.
Experimental Workflow:
Caption: Western blot workflow for MALT1 cleavage assay.
Materials:
-
Cell Line: Activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell line with constitutive MALT1 activity (e.g., OCI-Ly3, HBL-1, TMD8).
-
This compound (stock solution in DMSO).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-BCL10, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Seed OCI-Ly3 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate and incubate for 24 hours.
-
Inhibitor Treatment: Treat the cells with a dose range of this compound (e.g., 0.01 µM to 10 µM) or DMSO as a vehicle control. Incubate for 24-48 hours.
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 100 µL of cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BCL10 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for full-length and cleaved BCL10. Calculate the ratio of cleaved to full-length BCL10 to determine the extent of MALT1 inhibition.
Protocol 2: IL-6 and IL-10 Cytokine Release Assay
This protocol measures the effect of this compound on the production and secretion of NF-κB target cytokines, IL-6 and IL-10.
Experimental Workflow:
Caption: ELISA workflow for cytokine release assay.
Materials:
-
Cell Line: ABC-DLBCL cell line (e.g., OCI-Ly3).
-
This compound (stock solution in DMSO).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Human IL-6 and IL-10 ELISA kits.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed OCI-Ly3 cells at a density of 0.2 x 10^6 cells/mL in a 96-well plate.
-
Inhibitor Treatment: Add serial dilutions of this compound (e.g., 0.01 µM to 10 µM) or DMSO vehicle control to the wells.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Perform the IL-6 and IL-10 ELISAs according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of IL-6 and IL-10 in each sample. Plot the cytokine concentration against the inhibitor concentration to determine the IC50 values.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability and proliferation of MALT1-dependent cancer cells.
Experimental Workflow:
Caption: MTT assay workflow for cell viability.
Materials:
-
Cell Line: ABC-DLBCL cell line (e.g., OCI-Ly3).
-
This compound (stock solution in DMSO).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed OCI-Ly3 cells at a density of 5,000 cells/well in a 96-well plate.
-
Inhibitor Treatment: Add serial dilutions of this compound (e.g., 0.01 µM to 10 µM) or DMSO vehicle control to the wells.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the percent viability against the inhibitor concentration to determine the GI50 (50% growth inhibition) value.
Troubleshooting
-
No or weak signal in Western blot: Increase the amount of protein loaded, check antibody concentrations, or use a more sensitive detection reagent.
-
High background in ELISA: Ensure proper washing steps and use the recommended blocking buffer.
-
Inconsistent results in MTT assay: Ensure uniform cell seeding and proper mixing of reagents. Check for any potential cytotoxicity of the DMSO vehicle at the highest concentrations.
These protocols provide a framework for the cellular characterization of this compound. Researchers may need to optimize conditions based on the specific cell lines and experimental goals.
References
Application Notes and Protocols: (R)-Malt1-IN-3 GloSensor MALT1 Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (R)-Malt1-IN-3 in the GloSensor™ MALT1 assay. It is intended for researchers, scientists, and professionals in the field of drug development who are investigating the function and inhibition of the MALT1 paracaspase.
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key component in the activation of lymphocytes and other immune cells.[1] It functions as both a scaffold protein and a cysteine protease, playing a crucial role in the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] Dysregulation of MALT1 activity has been implicated in various lymphoid malignancies, making it an attractive therapeutic target.[4][5][6] The GloSensor™ MALT1 assay is a sensitive, cell-based method for quantitatively measuring MALT1 protease activity in living cells, providing a valuable tool for the discovery and characterization of MALT1 inhibitors.[7]
MALT1 Signaling Pathway
MALT1 is a central mediator of NF-κB signaling downstream of antigen receptors like the T-cell receptor (TCR) and B-cell receptor (BCR).[2][3] Upon receptor stimulation, a cascade of events leads to the formation of the CARD11-BCL10-MALT1 (CBM) complex.[2][8] This complex formation is essential for the activation of MALT1's proteolytic activity.[2] Activated MALT1 cleaves several substrates, including RelB and A20, which are negative regulators of the NF-κB pathway, thereby amplifying and sustaining NF-κB signaling.[1]
Caption: MALT1 Signaling Pathway leading to NF-κB activation.
GloSensor™ MALT1 Assay Principle
The GloSensor™ technology utilizes a genetically engineered form of firefly luciferase that is split into two domains.[7] In the MALT1 GloSensor™ assay, a specific MALT1 cleavage sequence is inserted between these two luciferase domains. In the absence of MALT1 activity, the luciferase is inactive. Upon activation, MALT1 cleaves the recognition sequence, leading to a conformational change that reassembles the functional luciferase enzyme.[7] This results in the production of light (bioluminescence) in the presence of the luciferase substrate. The intensity of the luminescent signal is directly proportional to the MALT1 protease activity.[9]
Caption: Experimental workflow for the GloSensor MALT1 assay.
Quantitative Data for MALT1 Inhibitors
The following table summarizes the inhibitory activities of reference MALT1 inhibitors in various assays. This data can be used as a benchmark for evaluating the potency of novel inhibitors like this compound.
| Compound | Assay Type | Cell Line | IC50 / GI50 (µM) | Reference |
| Z-VRPR-fmk | Raji MALT1-GloSensor | Raji | ~1 | [7] |
| Compound 2 (Z-VPR-fmk) | Raji MALT1-GloSensor | Raji | ~10 | [7] |
| Compound 3 | Raji MALT1-GloSensor | Raji | ~0.3 | [7] |
| Z-VRPR-fmk | OCI-Ly3 Growth Inhibition | OCI-Ly3 | ~10 | [7] |
| Compound 2 (Z-VPR-fmk) | OCI-Ly3 Growth Inhibition | OCI-Ly3 | ~30 | [7] |
| Compound 3 | OCI-Ly3 Growth Inhibition | OCI-Ly3 | ~0.4 | [7] |
Experimental Protocols
Materials and Reagents
-
Cells stably or transiently expressing the MALT1-GloSensor™ reporter construct (e.g., Raji or OCI-Ly3 lymphoma cell lines).
-
This compound or other MALT1 inhibitors.
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (IO) for MALT1 stimulation.
-
GloSensor™ cAMP Reagent (contains the luciferase substrate).[10]
-
CO2-independent cell culture medium.
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer.
Protocol for MALT1 Inhibition Assay
-
Cell Seeding:
-
Harvest cells expressing the MALT1-GloSensor™ reporter.
-
Resuspend cells in CO2-independent medium.
-
Seed the cells into a white, opaque 96-well plate at a density optimized for your cell line.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound and control compounds in the appropriate vehicle (e.g., DMSO).
-
Add the diluted compounds to the corresponding wells of the cell plate. Include a vehicle-only control.
-
-
Pre-incubation:
-
Pre-treat the cells with the compounds for a duration determined by preliminary experiments (e.g., 30-60 minutes) at 37°C.[7]
-
-
MALT1 Stimulation:
-
Prepare a stimulation solution containing PMA (e.g., 200 ng/mL) and Ionomycin (e.g., 1 µM) in CO2-independent medium.[7]
-
Add the stimulation solution to all wells except for the unstimulated control wells.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a period sufficient to induce a robust GloSensor™ signal (e.g., 1-2 hours).[10]
-
-
Luminescence Detection:
-
Equilibrate the GloSensor™ cAMP Reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-15 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from the unstimulated control wells.
-
Normalize the data to the vehicle-treated, stimulated control wells (representing 100% MALT1 activity).
-
Plot the normalized luminescence against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Conclusion
The this compound GloSensor MALT1 assay provides a robust and sensitive platform for the characterization of MALT1 inhibitors in a cellular context. The detailed protocols and application notes herein serve as a comprehensive guide for researchers aiming to investigate the therapeutic potential of targeting MALT1 in various disease models. Adherence to the outlined procedures will facilitate the generation of reliable and reproducible data for the advancement of novel MALT1-targeted therapies.
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. MALT1 — 3decision [3decision.discngine.com]
- 6. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MALT1 - Wikipedia [en.wikipedia.org]
- 9. GloSensor™ Technology [promega.com]
- 10. promega.com [promega.com]
Application Notes and Protocols for Measuring IL-10 Levels In Vivo with (R)-Malt1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key signaling molecule in the immune system. It functions as a paracaspase, a specific type of protease, and plays a crucial role in the activation of NF-κB signaling downstream of various immune receptors.[1][2] This pathway is essential for the activation, proliferation, and survival of lymphocytes and other immune cells.[1] Dysregulation of MALT1 activity has been implicated in certain types of lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), as well as in autoimmune and inflammatory diseases.[1][3] Consequently, MALT1 has emerged as a promising therapeutic target.
(R)-Malt1-IN-3 is a representative small molecule inhibitor of MALT1's proteolytic activity. Understanding its in vivo effects on cytokine production is critical for its development as a therapeutic agent. Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine that plays a complex role in immune regulation. This document provides detailed protocols and application notes for investigating the in vivo effects of this compound on IL-10 levels.
Mechanism of Action and Rationale
MALT1's role in regulating IL-10 production is context-dependent, making the in vivo effects of its inhibition a key area of investigation.
-
Direct Regulation in B-Cell Lymphoma: In ABC-DLBCL, constitutive MALT1 activity drives NF-κB signaling, which in turn promotes the secretion of IL-10 as an autocrine growth factor.[4] Therefore, inhibiting MALT1 with compounds like this compound is hypothesized to decrease IL-10 production in this context. Studies have shown that MALT1 paracaspase inhibition impairs the expression of NF-κB targets, including IL-10, in ABC-DLBCL cell lines.[4][5] This has led to the suggestion that serum IL-10 could serve as a pharmacodynamic biomarker for MALT1 inhibitor activity in vivo.[6]
-
Regulation via Regulatory T Cells (Tregs): MALT1 is also essential for the development and function of regulatory T cells (Tregs), a primary source of systemic IL-10.[1][7] The suppressive function of Tregs is, in part, mediated by their production of IL-10. Studies suggest that MALT1 protease function is important for maintaining the optimal suppressive activity of Tregs, which includes the upregulation of molecules like IL-10.[8] Therefore, inhibiting MALT1 could potentially impair Treg function and, as a result, decrease IL-10 production in a normal immune setting or in the context of autoimmunity.
Given these dual roles, measuring IL-10 levels in vivo after administration of this compound is crucial to understanding its overall immunomodulatory effects in different disease models.
Signaling Pathway and Experimental Workflow
Caption: MALT1 Signaling Pathway and Point of Inhibition.
Caption: In Vivo Experimental Workflow for IL-10 Measurement.
Experimental Protocols
This protocol provides a template for assessing the in vivo effect of this compound on serum IL-10 levels in a mouse model.
Materials and Reagents
-
Test Compound: this compound
-
Vehicle: To be determined based on the solubility of this compound (e.g., DMSO, PEG400, Tween 80 in saline).
-
Animals: Appropriate mouse strain for the model (e.g., NOD-SCID mice for ABC-DLBCL xenografts, C57BL/6 for general immunology).
-
Blood Collection Supplies: Micro-hematocrit capillary tubes or insulin syringes.
-
Serum Separation Tubes: Microcentrifuge tubes with serum separators.
-
Microcentrifuge
-
ELISA Kit: Mouse IL-10 ELISA kit (from a reputable supplier).
-
ELISA Plate Reader
-
Standard laboratory equipment: Pipettes, sterile tubes, etc.
Animal Model and Group Assignment
-
Model Selection: Choose a model relevant to the research question. For pharmacodynamic biomarker assessment, an ABC-DLBCL xenograft model (e.g., using TMD8 cells) is appropriate. For immunomodulatory effects, healthy C57BL/6 mice or a model of autoimmune disease can be used.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to experimental groups (n=5-8 per group is recommended).
-
Group 1: Vehicle Control
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (High Dose)
-
Compound Preparation and Administration
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO). On the day of injection, dilute the stock solution to the final desired concentration in the appropriate vehicle. The final concentration of DMSO should typically be below 10%.
-
Dosing: The optimal dose must be determined empirically through dose-ranging studies. Based on other MALT1 inhibitors, a starting point could be in the range of 10-50 mg/kg.[6]
-
Administration: Administer the compound or vehicle via an appropriate route, such as intraperitoneal (i.p.) injection. The volume should be consistent across all animals (e.g., 10 mL/kg).
Sample Collection
-
Timing: Collect samples at time points relevant to the compound's pharmacokinetics. A typical time course could include a pre-dose sample (0h) and post-dose samples at 2, 4, 8, and 24 hours.
-
Blood Collection: Collect blood (approx. 50-100 µL) via a suitable method (e.g., tail vein or submandibular bleed).
-
Serum Preparation:
-
Dispense collected blood into serum separation tubes.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (serum) and transfer it to a fresh, labeled microcentrifuge tube.
-
Store serum samples at -80°C until analysis.
-
IL-10 Measurement by ELISA
Perform the ELISA according to the manufacturer's instructions. A general protocol is outlined below.
-
Reagent Preparation: Prepare all standards, buffers, and reagents as described in the kit manual.
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate and block non-specific binding sites for 1-2 hours at room temperature.
-
Standard and Sample Incubation:
-
Create a standard curve by performing serial dilutions of the IL-10 standard.
-
Add standards and thawed serum samples to the wells. Dilute serum samples if necessary to fall within the range of the standard curve.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add the streptavidin-enzyme conjugate (e.g., HRP). Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add the substrate solution. Incubate in the dark until color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Data Presentation and Interpretation
Quantitative Data Summary
The results should be tabulated to clearly present the IL-10 concentrations for each group at each time point.
| Treatment Group | Dose (mg/kg) | Time Point | Mean Serum IL-10 (pg/mL) | Standard Deviation |
| Vehicle Control | 0 | 0 h | Value | Value |
| Vehicle Control | 0 | 4 h | Value | Value |
| Vehicle Control | 0 | 24 h | Value | Value |
| This compound | 10 | 0 h | Value | Value |
| This compound | 10 | 4 h | Value | Value |
| This compound | 10 | 24 h | Value | Value |
| This compound | 50 | 0 h | Value | Value |
| This compound | 50 | 4 h | Value | Value |
| This compound | 50 | 24 h | Value | Value |
Note: This table is a template. Actual values should be determined experimentally.
Interpretation of Results
-
Decreased IL-10 Levels: A significant decrease in serum IL-10 following treatment with this compound, particularly in an ABC-DLBCL model, would support the hypothesis that IL-10 is a direct pharmacodynamic biomarker of MALT1 target engagement.[4][6] This would indicate successful inhibition of the NF-κB pathway in the tumor cells.
-
No Significant Change or Increased IL-10: If IL-10 levels are unchanged or increase, it could suggest a more complex immunomodulatory effect. For example, in a non-tumor model, the effect on Tregs might be minimal at the tested doses, or other immune cells might be stimulated to produce IL-10 through alternative pathways. Long-term MALT1 inactivation in some models has shown no significant change in IL-10 levels.
Conclusion
Measuring in vivo IL-10 levels provides valuable insight into the mechanism of action and pharmacodynamic effects of the MALT1 inhibitor this compound. The provided protocols offer a robust framework for conducting these studies. The results will be critical for drug development professionals in making informed decisions about dosing, scheduling, and potential patient selection strategies, as well as for researchers seeking to further elucidate the complex role of MALT1 in immune regulation.
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells [frontiersin.org]
- 4. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MALT1 is an intrinsic regulator of regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Malt1-IN-3 in Primary Patient Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key enzyme in the activation of NF-κB signaling, a pathway crucial for the survival and proliferation of certain cancer cells, particularly B-cell lymphomas. MALT1 acts as both a scaffold protein and a cysteine protease. Its proteolytic activity is a compelling therapeutic target. (R)-Malt1-IN-3 is a potent and specific inhibitor of the MALT1 protease. These application notes provide a summary of the experimental use of a closely related MALT1 inhibitor, referred to as "compound 3" in key literature, in primary patient samples, along with detailed protocols for its evaluation. This information is intended to guide researchers in designing and executing experiments to assess the efficacy of MALT1 inhibitors in clinically relevant samples.
Mechanism of Action
MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is activated downstream of B-cell receptor (BCR) and Toll-like receptor (TLR) signaling.[1][2] Upon activation, MALT1 cleaves several substrates, including A20, BCL10, CYLD, and RelB, which are negative regulators of the NF-κB pathway.[2][3] By cleaving these substrates, MALT1 sustains NF-κB signaling, promoting cell survival and proliferation.[2] this compound and similar inhibitors act by irreversibly binding to the active site of the MALT1 protease, thereby preventing substrate cleavage and downregulating the NF-κB pathway.[2][3] This leads to decreased proliferation and increased apoptosis in MALT1-dependent cancer cells.[2]
Data Presentation
The following tables summarize the quantitative data on the activity of a potent MALT1 inhibitor ("compound 3") in various B-cell lymphoma cell lines, which are often used as surrogates for primary patient samples in initial studies.[2]
Table 1: In Vitro Growth Inhibition of B-Cell Lymphoma Cell Lines by MALT1 Inhibitor "compound 3" [2]
| Cell Line | Subtype | GI50 (µM) |
| HBL-1 | ABC-DLBCL | ~0.2 |
| TMD8 | ABC-DLBCL | ~0.5 |
| OCI-Ly3 | ABC-DLBCL | ~0.4 |
| OCI-Ly10 | ABC-DLBCL | ~0.4 |
| OCI-Ly1 | GCB-DLBCL | >10 |
| U2932 | ABC-DLBCL | >10 |
| HLY-1 | ABC-DLBCL | >10 |
GI50: 50% growth inhibition concentration. ABC-DLBCL: Activated B-cell like Diffuse Large B-cell Lymphoma. GCB-DLBCL: Germinal Center B-cell like Diffuse Large B-cell Lymphoma.
Table 2: In Vitro MALT1 Protease Inhibition by "compound 3" [2]
| Assay | IC50 (µM) |
| Recombinant MALT1 enzyme assay | ~0.03 |
| Raji MALT1-GloSensor assay | ~0.1 |
IC50: 50% inhibitory concentration.
Mandatory Visualizations
Caption: MALT1 signaling pathway in B-cell lymphoma and the point of inhibition by this compound.
Caption: A generalized workflow for the experimental evaluation of this compound in primary patient samples.
Experimental Protocols
Isolation and Culture of Primary Lymphoma Cells from Patient Samples
This protocol outlines the general steps for isolating and culturing lymphoma cells from patient biopsy or peripheral blood samples.[1][4]
Materials:
-
Fresh patient tissue biopsy or peripheral blood in sterile collection medium (e.g., RPMI-1640 with heparin for blood).
-
Ficoll-Paque PLUS (for peripheral blood mononuclear cell - PBMC - isolation).
-
RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Sterile tissue culture plates/flasks.
-
Sterile scalpels, needles, and syringes.
-
Centrifuge.
-
Biological safety cabinet.
Procedure:
-
Sample Processing (Biopsy):
-
In a biological safety cabinet, wash the tissue sample with sterile PBS.
-
Mince the tissue into small fragments (1-2 mm³) using sterile scalpels.
-
To obtain a single-cell suspension, gently dissociate the tissue fragments by passing them through a sterile syringe with progressively smaller gauge needles or by using a gentle mechanical dissociator.
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Wash the cells by centrifuging at 300 x g for 10 minutes and resuspending the pellet in fresh culture medium.
-
-
Sample Processing (Peripheral Blood):
-
Dilute the blood sample 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, and collect the mononuclear cell layer (the "buffy coat").
-
Wash the collected cells twice with sterile PBS or culture medium, centrifuging at 300 x g for 10 minutes for each wash.
-
-
Cell Culture:
-
Resuspend the final cell pellet in complete culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.
-
Seed the cells at a density of 1-2 x 10⁶ viable cells/mL in tissue culture plates or flasks.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days by gently aspirating half of the medium and replacing it with fresh, pre-warmed medium.
-
Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of this compound on the viability of primary lymphoma cells.[5][6]
Materials:
-
Primary lymphoma cells in culture.
-
This compound stock solution (dissolved in DMSO).
-
96-well clear-bottom tissue culture plates.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Multichannel pipette.
-
Plate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Seeding:
-
Seed the primary lymphoma cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.
-
Include wells with medium only for background control.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO₂, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells) from all other readings.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the GI50 value.
-
Western Blot Analysis for MALT1 Substrate Cleavage
This protocol is to determine the inhibitory effect of this compound on the proteolytic activity of MALT1 by assessing the cleavage of its substrates (e.g., RelB, A20).[2]
Materials:
-
Treated and untreated primary lymphoma cells.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against MALT1 substrates (e.g., anti-RelB, anti-A20) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to assess the levels of full-length and cleaved MALT1 substrates. A decrease in the cleaved form and an increase in the full-length form in treated samples indicate inhibition of MALT1 activity.
-
References
- 1. Establishment and Culture of Leukemia–Lymphoma Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Culture, and Maintenance of Patient-Derived Tumor Biopsy [protocols.io]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(R)-Malt1-IN-3 solubility in DMSO and PBS
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of (R)-Malt1-IN-3 in DMSO and PBS. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.
Solubility Data
| Solvent | Method | Temperature (°C) | Example Solubility |
| DMSO | NMR Spectroscopy | 25 | > 50 mM |
| PBS (pH 7.4) | Kinetic (Shake-Flask) | 25 | < 10 µM |
Note: The values presented are for illustrative purposes only and may not reflect the actual solubility of this compound.
Experimental Protocols
Accurate determination of solubility is critical for the reliability of in vitro and in vivo experiments. Below are detailed protocols for kinetic solubility assessment.
Protocol 1: Kinetic Solubility Assessment in PBS
This protocol is adapted for determining the aqueous solubility of a compound initially dissolved in DMSO.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for spectrophotometric method)
-
Nephelometer or UV-Vis spectrophotometer
-
Thermomixer or incubator shaker
-
Filtration apparatus (optional, for UV-Vis method)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with PBS (pH 7.4). The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to minimize its effect on solubility and biological assays.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with constant shaking for a specified period (e.g., 1-2 hours for kinetic solubility).[1]
-
Measurement:
-
Nephelometric Method: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The solubility is determined as the highest concentration at which no significant precipitation is observed.[1][2]
-
UV Spectrophotometric Method: After incubation, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate at the compound's maximum absorbance wavelength (λmax). Calculate the concentration of the dissolved compound using a standard curve.[1][2]
-
Troubleshooting and FAQs
Q1: My this compound is not dissolving in DMSO, what should I do?
A1:
-
Check Solvent Quality: Ensure you are using anhydrous (dry) DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.
-
Increase Temperature: Gently warm the solution (e.g., to 37-50°C) to aid dissolution.[3] Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonicator bath to break up compound aggregates and enhance dissolution.[3]
-
Vortexing: Vigorous vortexing can also help in dissolving the compound.[3]
Q2: The compound precipitates when I dilute my DMSO stock into PBS or cell culture media. How can I prevent this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer.
-
Lower Final Concentration: The aqueous solubility of this compound is expected to be low. Ensure your final concentration in the aqueous medium is below its solubility limit.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, make an intermediate dilution in DMSO, and then add this to the aqueous buffer.
-
Increase Final DMSO Concentration: While it's ideal to keep DMSO concentration low, a slightly higher concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiments.[4]
-
Use of Co-solvents: For in vivo studies, co-solvents such as PEG300 or Tween 80 can be used in the formulation to improve solubility.[5]
Q3: How should I store my this compound solutions?
A3:
-
Powder: Store the solid compound at -20°C for long-term stability.[5]
-
DMSO Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation. Store aliquots at -20°C or -80°C.[3] For short-term storage (a few days), 4°C may be acceptable, but it is generally recommended to store frozen.
Visualizations
MALT1 Signaling Pathway
The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway, which is crucial for lymphocyte activation.
Caption: MALT1 signaling pathway leading to NF-κB activation.
Experimental Workflow for Kinetic Solubility
This diagram outlines the general steps for determining the kinetic solubility of a compound.
Caption: Workflow for kinetic solubility determination.
References
(R)-Malt1-IN-3 potential off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the MALT1 inhibitor, (R)-Malt1-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). MALT1 is a paracaspase that plays a crucial role in the activation of NF-κB signaling downstream of antigen receptors, such as the B-cell and T-cell receptors.[1][2][3] It functions as both a scaffold protein and a protease.[1][2][3] this compound is designed to inhibit the proteolytic activity of MALT1, thereby blocking downstream signaling pathways that are critical for the proliferation and survival of certain cancer cells, particularly those of lymphoid origin.[4][5]
Q2: What are the potential off-target effects of MALT1 inhibitors?
While MALT1 is a unique paracaspase, its inhibitors may still exhibit off-target activity against other cellular proteins, particularly other proteases (e.g., caspases, cathepsins) or kinases.[1] The selectivity of a MALT1 inhibitor is a critical aspect of its development and can vary significantly between different chemical scaffolds. For instance, some inhibitors like JNJ-67856633 are reported to have high selectivity, while others, such as MI-2, are known to be less selective and may interact with numerous other proteins.[6][7]
Q3: How can I assess the selectivity of this compound in my experimental system?
To assess the selectivity of this compound, it is recommended to perform broad-spectrum profiling against a panel of kinases and proteases. This will help identify any potential off-target interactions. Additionally, cellular thermal shift assays (CETSA) can be employed to confirm target engagement and assess off-target binding within a cellular context.
Q4: I am observing unexpected phenotypes in my cell-based assays after treatment with this compound. Could this be due to off-target effects?
Unexpected phenotypes are a common concern when working with small molecule inhibitors and can indeed be a result of off-target effects. It is crucial to correlate the observed phenotype with on-target MALT1 inhibition. This can be achieved by:
-
Using multiple, structurally distinct MALT1 inhibitors: If different inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Employing genetic approaches: Using siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout MALT1 should phenocopy the effects of a selective inhibitor.
-
Performing washout experiments: If the phenotype is reversible after removing the compound, it suggests a specific interaction rather than non-specific toxicity.
Q5: Where can I find data on the selectivity profile of MALT1 inhibitors?
While specific quantitative off-target data for this compound is not publicly available, data for other MALT1 inhibitors can be found in the scientific literature. For example, studies on the MALT1 inhibitor JNJ-67856633 have reported high selectivity against a panel of proteases, caspases, and kinases.[6] In contrast, the inhibitor MI-2 has been shown to be less selective.[7] Below are example tables summarizing potential off-target data for a hypothetical highly selective and a less selective MALT1 inhibitor.
Troubleshooting Guides
Issue 1: Inconsistent results between different batches of this compound.
-
Possible Cause: Variability in the purity or isomeric composition of the compound.
-
Troubleshooting Steps:
-
Verify the purity and identity of each batch using analytical methods such as HPLC and mass spectrometry.
-
Ensure that the correct stereoisomer, this compound, is being used, as different stereoisomers can have different biological activities.
-
Purchase the compound from a reputable supplier and request a certificate of analysis for each batch.
-
Issue 2: Discrepancy between biochemical and cellular assay results.
-
Possible Cause: Poor cell permeability, rapid metabolism of the compound, or engagement of off-targets in the cellular environment.
-
Troubleshooting Steps:
-
Assess the cell permeability of this compound using standard assays.
-
Evaluate the metabolic stability of the compound in the cell type being used.
-
Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.
-
Conduct broad off-target profiling to identify potential cellular off-targets that may not be apparent in biochemical assays.
-
Issue 3: Observed cytotoxicity at concentrations expected to be selective for MALT1.
-
Possible Cause: Off-target toxicity or induction of an unexpected cellular response.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the therapeutic window.
-
Compare the cytotoxic effects with those of other known MALT1 inhibitors and with MALT1 knockdown.
-
Investigate the mechanism of cell death (e.g., apoptosis, necrosis, ferroptosis). The inhibitor MI-2, for example, has been reported to induce ferroptosis by directly targeting GPX4.[7][8]
-
Profile the compound against a broad panel of kinases and proteases to identify potential off-target liabilities that could contribute to toxicity.
-
Data Presentation
Table 1: Example Off-Target Profile for a Highly Selective MALT1 Inhibitor
| Target Class | Target | IC50 (nM) |
| Primary Target | MALT1 | 10 |
| Cysteine Proteases | Caspase-3 | >10,000 |
| Caspase-8 | >10,000 | |
| Cathepsin B | >10,000 | |
| Serine Proteases | Thrombin | >10,000 |
| Trypsin | >10,000 | |
| Kinases | ABL1 | >10,000 |
| SRC | >10,000 | |
| LCK | >10,000 |
This table presents hypothetical data for illustrative purposes.
Table 2: Example Off-Target Profile for a Less Selective MALT1 Inhibitor
| Target Class | Target | IC50 (nM) |
| Primary Target | MALT1 | 50 |
| Cysteine Proteases | Caspase-3 | 5,000 |
| Caspase-8 | 2,000 | |
| Cathepsin B | 8,000 | |
| Other | GPX4 | 1,500 |
| Kinases | ABL1 | >10,000 |
| SRC | 8,500 | |
| LCK | 9,000 |
This table presents hypothetical data for illustrative purposes, drawing on observations for inhibitors like MI-2.[7]
Experimental Protocols
1. Kinase Profiling
-
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
-
Methodology:
-
Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology).
-
Screen this compound at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
For any kinases showing significant inhibition (e.g., >50% inhibition), perform follow-up dose-response experiments to determine the IC50 value.
-
Assays are typically performed using radiometric, fluorescence, or luminescence-based detection methods to measure kinase activity.
-
2. Protease Profiling
-
Objective: To assess the selectivity of this compound against a panel of proteases.
-
Methodology:
-
Similar to kinase profiling, utilize a commercial service or in-house assays.
-
The panel should include various classes of proteases, such as cysteine (e.g., caspases, cathepsins), serine, and metalloproteases.
-
Screen the compound at a fixed concentration, followed by IC50 determination for any hits.
-
Assays typically involve the use of fluorogenic or colorimetric substrates that are cleaved by the active protease.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of this compound with MALT1 in a cellular context and to identify potential off-targets.
-
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle or this compound at various concentrations.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble MALT1 (and other proteins of interest) in the supernatant by Western blotting or mass spectrometry.
-
Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve of MALT1 in the presence of this compound confirms target engagement. Proteome-wide CETSA coupled with mass spectrometry can identify other proteins that are stabilized or destabilized by the compound, revealing potential off-targets.[9][10][11][12]
-
Visualizations
Caption: MALT1 Signaling Pathway and Inhibition.
Caption: Off-Target Screening Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease activity of MALT1: a mystery unravelled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autocleavage of the paracaspase MALT1 at Arg-781 attenuates NF-κB signaling and regulates the growth of activated B-cell like diffuse large B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Malt1 protease inactivation efficiently dampens immune responses but causes spontaneous autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P624: PHASE 1 STUDY OF JNJ-67856633, A FIRST-IN-HUMAN HIGHLY SELECTIVE MALT1 INHIBITOR, IN RELAPSED/REFRACTORY (R/R) B-CELL NON-HODGKIN LYMPHOMA (B-NHL) AND CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MI-2 (MALT1 inhibitor) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
(R)-Malt1-IN-3 optimizing concentration for cell assays
Welcome to the technical support center for (R)-Malt1-IN-3 and other MALT1 inhibitors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists optimize the use of MALT1 inhibitors in cell-based assays.
Understanding the MALT1 Signaling Pathway
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a crucial mediator in the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] It functions as both a scaffold protein and a cysteine protease (paracaspase).[2] Upon antigen receptor stimulation (e.g., B-cell or T-cell receptor), MALT1 is recruited into the CARD11-BCL10-MALT1 (CBM) complex.[1][4][5] This assembly is essential for activating the IκB kinase (IKK) complex, which leads to the activation of NF-κB.[6] The protease activity of MALT1 further amplifies this signal by cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 and RelB.[6][7]
Caption: The MALT1 signaling cascade from receptor activation to NF-κB-mediated gene transcription.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a recommended starting concentration for this compound in a cell-based assay?
A: A good starting point is to perform a dose-response experiment centered around the known IC50 values. For MALT1-IN-3 (a potent MALT1 protease inhibitor), the biochemical IC50 is 0.06 µM.[8] In cellular assays with OCI-LY3 cells, the IC50 for inhibiting IL-6 and IL-10 production was 0.14 µM and 0.13 µM, respectively.[8]
We recommend starting with a broad concentration range (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How do I prepare my stock solution of this compound?
A: Most small molecule inhibitors are reconstituted in a solvent like dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution, dissolve the appropriate mass of the compound in DMSO. Store the stock solution at -20°C or -80°C as recommended by the supplier. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: I am not observing the expected inhibitory effect. What are the possible causes?
A: There are several potential reasons for a lack of efficacy:
-
Suboptimal Concentration: The concentration used may be too low for your specific cell line or assay. Perform a dose-response curve to find the effective range.
-
Cell Line Insensitivity: Not all cell lines are dependent on the MALT1 pathway for survival. Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) cells are particularly sensitive to MALT1 inhibition, whereas many Germinal Center B-cell like (GCB) DLBCL cells are not.[9]
-
Compound Stability: Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh dilutions from a frozen stock for each experiment.
-
Assay Readout: The chosen endpoint may not be sensitive to MALT1 inhibition. Consider measuring the cleavage of a known MALT1 substrate (e.g., RelB, A20) or the secretion of NF-κB-dependent cytokines like IL-6 or IL-10.[7][10]
Q4: I am observing significant cytotoxicity even at low concentrations. What should I do?
A:
-
Confirm On-Target Effect: Ensure the observed toxicity is due to MALT1 inhibition and not an off-target effect. If possible, use a structurally different MALT1 inhibitor as a control.
-
Reduce Incubation Time: Shorten the duration of the treatment. A 24-48 hour incubation is often sufficient to observe effects on signaling and viability.
-
Check Solvent Concentration: Verify that the final DMSO concentration is not exceeding 0.1%, as higher concentrations can be toxic to cells.
-
Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
Potency of MALT1 Inhibitors in Cellular Assays
The following table summarizes the reported potency of various MALT1 inhibitors in different cell lines, which can help guide the selection of appropriate concentration ranges.
| Inhibitor | Cell Line | Assay Type | Potency (IC50 / GI50) | Reference |
| MALT1-IN-3 | OCI-LY3 | IL-6 / IL-10 Inhibition | 0.14 µM / 0.13 µM | [8] |
| MALT1-IN-13 | HBL-1 | Proliferation (Growth Inhibition) | 1.5 µM | [9] |
| MALT1-IN-13 | TMD8 | Proliferation (Growth Inhibition) | 0.7 µM | [9] |
| Compound 3 | OCI-Ly3 | RelB Cleavage Inhibition | < 200 nM | [7] |
| Z-VRPR-fmk | OCI-Ly3 | IL-6 Production | ~25 µM | [10] |
| MI-2 | HBL-1 | Cell Viability | ~1 µM | [11] |
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of a MALT1 inhibitor on cell proliferation/viability using an MTS or similar colorimetric assay.
-
Cell Seeding: Seed cells (e.g., ABC-DLBCL cell line HBL-1 or OCI-Ly3) in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical 8-point dilution series might range from 20 µM down to 1.5 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Add the 2X compound dilutions to the cells, resulting in a 1X final concentration. Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay: Add MTS reagent (or similar) to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: MALT1 Target Engagement Assay (Western Blot)
This protocol determines if the inhibitor is engaging its target by measuring the cleavage of a known MALT1 substrate, such as RelB or A20.
-
Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM) and a vehicle control for 24 hours.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a MALT1 substrate (e.g., anti-RelB) overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Analysis: A dose-dependent reduction in the cleaved form of the substrate (or accumulation of the full-length form) indicates successful target engagement by the inhibitor.
Workflow for Optimizing Inhibitor Concentration
Caption: A stepwise workflow for determining the optimal concentration of a MALT1 inhibitor in cell assays.
References
- 1. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 as a promising target to treat lymphoma and other diseases related to MALT1 anomalies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MALT1 MALT1 paracaspase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MALT1-IN-13_TargetMol [targetmol.com]
- 10. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
(R)-Malt1-IN-3 stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the MALT1 inhibitor, (R)-Malt1-IN-3, in aqueous solutions. The following information is intended to offer general best practices and troubleshooting advice, as specific stability data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, it is recommended to use a dry, aprotic solvent such as DMSO. For subsequent dilutions into aqueous buffers for experimental use, it is crucial to assess the solubility and stability of this compound in the specific aqueous medium.
Q2: How should I store the stock solution of this compound?
Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C to minimize degradation. Protect from light and moisture.
Q3: What are the potential signs of degradation of this compound in my experiments?
Inconsistent or lower-than-expected activity in biological assays, changes in the color or clarity of the solution, and the appearance of new peaks in analytical analyses (e.g., HPLC, LC-MS) can all be indicators of compound degradation.
Q4: How can I determine the stability of this compound in my specific experimental buffer?
A compound stability study is recommended. This involves incubating this compound in your experimental buffer at the relevant temperature and for various durations. The concentration of the intact compound is then measured over time using an analytical method like HPLC or LC-MS.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity | Compound degradation in aqueous buffer. | Prepare fresh dilutions of this compound in your experimental buffer immediately before use. Perform a stability study to determine the compound's half-life in your specific buffer. |
| Low solubility in aqueous buffer. | Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) if permissible for your assay, ensuring the final solvent concentration does not affect the biological system. | |
| Precipitation observed in aqueous solution | Poor aqueous solubility. | Sonication may help to dissolve the compound initially. Consider using a different buffer system or adding a solubilizing agent, if compatible with your experiment. |
| Buffer incompatibility. | Test the solubility of this compound in a small volume of the buffer before preparing a large batch. | |
| Variability between experimental replicates | Inconsistent timing of compound addition. | Add the compound to all wells or samples at a consistent time point. |
| Degradation of the compound during the experiment. | Minimize the incubation time in aqueous buffer if the compound is found to be unstable. |
Experimental Protocols
General Protocol for Assessing Aqueous Stability of a MALT1 Inhibitor
This protocol provides a general framework for determining the stability of a small molecule inhibitor like this compound in an aqueous buffer.
1. Materials:
- This compound
- Anhydrous DMSO
- Experimental aqueous buffer (e.g., PBS, pH 7.4)
- HPLC or LC-MS system
- Incubator or water bath
2. Procedure:
- Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a high concentration (e.g., 10 mM).
- Prepare Working Solution: Dilute the stock solution into the experimental aqueous buffer to the final desired concentration for the stability study (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples.
- Incubation: Aliquot the working solution into multiple vials. Incubate the vials at the desired experimental temperature (e.g., 37°C).
- Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from incubation. Immediately quench any potential degradation by freezing the sample at -80°C or by mixing with a cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt reactions.
- Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the intact this compound.
- Data Analysis: Plot the concentration of the intact compound versus time. From this plot, you can determine the half-life (t½) of the compound in the specific aqueous solution.
Quantitative Data Summary (Hypothetical)
Since no specific data is available for this compound, the following table is a hypothetical example of how to present stability data.
| Buffer System | Temperature (°C) | Half-life (t½) (hours) |
| PBS, pH 7.4 | 37 | Data to be determined |
| Cell Culture Medium + 10% FBS | 37 | Data to be determined |
Visualizations
MALT1 Signaling Pathway
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Aqueous Stability Assessment
(R)-Malt1-IN-3 minimizing toxicity in vivo
Welcome to the technical support center for (R)-Malt1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing in vivo toxicity during their experiments with MALT1 inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research.
Troubleshooting Guides
This section addresses specific issues that users might encounter during in vivo experiments with MALT1 inhibitors, using MI-2 as a reference compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Lethargy in Mice | High dosage or off-target effects. | 1. Review the dosing regimen. Studies with the MALT1 inhibitor MI-2 showed no toxicity with daily intraperitoneal (IP) administration of doses ranging from 0.05 to 25 mg/kg over 10 days.[1] 2. Ensure the vehicle is well-tolerated. A common vehicle is 5% DMSO.[1] 3. Monitor for signs of gastrointestinal distress, as some MALT1 inhibitors can cause such alterations.[2] |
| Lack of Tumor Growth Inhibition (TGI) | Suboptimal dosage, administration route, or tumor model resistance. | 1. Verify the MALT1 dependency of your tumor model. MALT1 inhibitors are most effective in activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL).[1][3][4] 2. Consider combination therapies. Combining MALT1 inhibitors with mTOR or PI3K inhibitors has shown synergistic antitumor effects.[5][6] 3. Evaluate the pharmacokinetics of the compound to ensure adequate tumor exposure. |
| Immune-Related Adverse Events (e.g., Autoimmunity) | Long-term MALT1 protease inhibition can lead to a reduction in regulatory T cells (Tregs), potentially causing an IPEX-like pathology.[2][7] | 1. Monitor Treg populations and serum IgE levels during chronic studies.[2] 2. Consider intermittent dosing schedules to mitigate the impact on Tregs. 3. Be aware that MALT1 scaffolding modulators have been reported to have less impact on T cell activation and Treg populations compared to protease inhibitors.[8] |
| Variability in Experimental Results | Inconsistent formulation, animal strain differences, or procedural variations. | 1. Ensure consistent preparation of the dosing solution. 2. Use a standardized animal model and ensure consistent handling and environmental conditions. 3. Follow a detailed and consistent experimental protocol for administration and monitoring. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for in vivo toxicity studies with a novel MALT1 inhibitor?
A1: Based on studies with the MALT1 inhibitor MI-2, a dose-escalation study is recommended. A starting range of 0.05 to 25 mg/kg administered intraperitoneally (IP) daily has been shown to be non-toxic in mice.[1] It is crucial to monitor the animals for any signs of toxicity, such as weight loss or behavioral changes.
Q2: Which animal models are most appropriate for evaluating the in vivo efficacy and toxicity of MALT1 inhibitors?
A2: Xenograft models using human ABC-DLBCL cell lines (e.g., HBL-1, TMD8, OCI-Ly10) in immunodeficient mice (e.g., NCG) are commonly used to assess efficacy.[1][5] For toxicity studies, C57BL/6 mice have been used.[1] It is important that MALT1-deficient mice are relatively healthy, suggesting that targeted MALT1 inhibition might have a favorable safety profile.[1][9]
Q3: What are the key signaling pathways to monitor to confirm the on-target activity of this compound?
A3: The primary downstream pathway of MALT1 is the NF-κB signaling pathway.[1][10][11] Inhibition of MALT1 should lead to a reduction in the nuclear localization of c-REL and downregulation of NF-κB target genes.[1] You can also monitor the cleavage of MALT1 substrates like CYLD, RelB, and BCL10.[7][12]
Q4: Are there known off-target effects of MALT1 inhibitors that I should be aware of?
A4: While specific off-target effects for this compound are not detailed in the provided context, it is a general concern for small molecule inhibitors.[13] Some MALT1 inhibitors have been shown to induce ferroptosis in certain cell types.[4] Long-term inhibition of MALT1 protease may also affect regulatory T cell function, leading to autoimmunity.[2][7]
Q5: How can I reduce the risk of drug resistance when using MALT1 inhibitors?
A5: Drug resistance can arise from mutations in downstream signaling components like TAK1.[12] Combination therapies can be an effective strategy. Synergistic effects have been observed when combining MALT1 inhibitors with PI3K or mTOR inhibitors.[5][6]
Experimental Protocols
In Vivo Toxicity Assessment of a MALT1 Inhibitor
This protocol is based on the methodology used for the MALT1 inhibitor MI-2.[1]
-
Animal Model: C57BL/6 mice, 8-12 weeks old.
-
Groups:
-
Vehicle control group (e.g., 5% DMSO in saline).
-
MALT1 inhibitor treatment group(s) with escalating doses (e.g., 0.05, 0.5, 5, and 25 mg/kg).
-
-
Administration:
-
Administer the compound or vehicle via intraperitoneal (IP) injection daily for a specified period (e.g., 10 days).
-
-
Monitoring:
-
Record body weight daily.
-
Observe for any clinical signs of toxicity, such as lethargy, ruffled fur, or abnormal behavior, twice daily.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, spleen, kidney, heart, lungs) for histopathological examination.
-
In Vivo Efficacy Study in an ABC-DLBCL Xenograft Model
This protocol is a general guideline based on studies with MALT1 inhibitors.[1][5]
-
Cell Line: Human ABC-DLBCL cell line (e.g., HBL-1 or TMD8).
-
Animal Model: Immunodeficient mice (e.g., NCG or NOD-SCID).
-
Tumor Implantation:
-
Subcutaneously inject 5-10 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
-
Treatment Initiation:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Administration:
-
Administer the MALT1 inhibitor or vehicle at the predetermined non-toxic dose and schedule (e.g., daily IP injections).
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.
-
Excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for c-REL nuclear localization to confirm on-target activity).[1]
-
Quantitative Data Summary
In Vivo Efficacy of MALT1 Inhibitors
| Compound | Model | Dose & Route | Tumor Growth Inhibition (TGI) | Reference |
| MI-2 | ABC-DLBCL Xenograft | Not specified | Significant suppression of tumor growth | [1] |
| Compound [I] | HBL1 Xenograft (NCG mice) | Not specified | 55.9% | [5] |
| Compound [I] | TMD8 Xenograft (NCG mice) | Not specified | 69.9% | [5] |
| Scaffolding Modulator | OCI-LY10 Xenograft | Not specified | 94% | [8] |
In Vitro Potency of MALT1 Inhibitors
| Compound | Cell Line | Metric | Value | Reference |
| MI-2 | ABC-DLBCL lines | GI25 | High-nanomolar range | [1] |
| Compound [I] | HBL1 | GI50 | 1.5 µM | [5] |
| Compound [I] | MALT1 Protease | IC50 | 1.7 µM | [5] |
| Scaffolding Modulators | Cellular Assay | IC50 | 15 to 250 nM | [8] |
Visualizations
MALT1 Signaling Pathway in B-Cell Lymphoma
Caption: MALT1 is a key component of the CBM complex, activating NF-κB signaling downstream of the BCR.
Experimental Workflow for In Vivo Toxicity and Efficacy
Caption: A typical workflow for assessing in vivo toxicity followed by an efficacy study in a xenograft model.
Logical Relationship for Troubleshooting Toxicity
Caption: A logical flow diagram for troubleshooting unexpected in vivo toxicity.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo [en-cancer.fr]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent MALT1 inhibitors with synergetic antitumor effects in models of B-cell lymphoma | BioWorld [bioworld.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Malt1 protease inactivation efficiently dampens immune responses but causes spontaneous autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. rupress.org [rupress.org]
- 10. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Malt1-IN-3 improving bioavailability for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using (R)-Malt1-IN-3 in in vivo studies. The focus is on improving the bioavailability of this compound to achieve desired therapeutic effects in experimental models.
Troubleshooting Guide
Researchers often face challenges with the bioavailability of small molecule inhibitors like this compound. Poor solubility is a common issue that can lead to low absorption and insufficient exposure in in vivo models.[1][2][3] This guide provides potential solutions to common problems encountered during in vivo studies.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable plasma concentration of this compound after oral administration. | Poor aqueous solubility of the compound. | Optimize the formulation by using solubility-enhancing excipients. Consider lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), or creating a solid dispersion or nanosuspension.[2][4] |
| Extensive first-pass metabolism in the liver. | Consider alternative routes of administration that bypass the liver, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.[5] Co-administration with a metabolic inhibitor could be explored, but requires careful validation. | |
| Instability of the compound in the gastrointestinal (GI) tract. | Assess the pH stability of this compound. If it degrades in the acidic stomach environment, consider enteric-coated formulations. | |
| High variability in plasma concentrations between individual animals. | Inconsistent oral absorption due to formulation issues or food effects. | Ensure a consistent and homogenous formulation. Administer the compound to fasted animals to minimize food-related variability. |
| Genetic polymorphisms in drug-metabolizing enzymes among the animals. | Use a well-characterized and genetically homogenous animal strain for your studies. | |
| Lack of in vivo efficacy despite achieving target plasma concentrations. | The compound may not be reaching the target tissue in sufficient concentrations. | Investigate the tissue distribution of this compound. If target site exposure is low, consider formulation strategies that enhance tissue penetration or direct administration to the target site. |
| Rapid clearance of the compound from circulation. | Determine the pharmacokinetic profile of this compound. If the half-life is very short, a more frequent dosing schedule or a controlled-release formulation may be necessary.[6] | |
| Precipitation of the compound upon dilution of a stock solution for dosing. | The compound has low solubility in the aqueous vehicle used for dosing. | Prepare the dosing solution immediately before administration. Use a vehicle in which the compound has demonstrated stability and solubility. Sonication may help in resuspending the compound, but a stable solution or suspension is preferable. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MALT1 inhibitors?
A1: Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a crucial role in the activation of NF-κB signaling downstream of antigen receptors in lymphocytes.[7][8] MALT1 acts as both a scaffold protein and a protease.[7][9] Its proteolytic activity is directed towards several substrates, leading to the activation of NF-κB and other signaling pathways that promote lymphocyte activation, proliferation, and survival.[7][10] MALT1 inhibitors block this proteolytic activity, thereby suppressing these signaling pathways.[11][12]
Q2: Why is the oral bioavailability of many MALT1 inhibitors low?
A2: Many small molecule inhibitors, including those targeting MALT1, are often hydrophobic and have poor water solubility.[1][2][3] This low solubility limits their dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.[3] Consequently, a significant portion of the orally administered drug may pass through the GI tract without being absorbed, leading to low bioavailability.[2]
Q3: What are the key strategies to improve the in vivo bioavailability of this compound?
A3: Several strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound:
-
Formulation Optimization: This is a primary approach and includes using co-solvents, surfactants, or complexing agents to increase solubility. Lipid-based formulations like SEDDS can also significantly improve absorption.[2][4]
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a higher dissolution rate.[3][4] Techniques like micronization or nanocrystal formulation can be utilized.[3]
-
Use of Novel Drug Delivery Systems: Advanced systems like solid dispersions, liposomes, and polymeric nanoparticles can encapsulate the drug and improve its solubility and absorption profile.[1][2]
Q4: Can I administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass absorption issues?
A4: Yes, i.p. and i.v. administration are common strategies in preclinical studies to circumvent problems of poor oral absorption and first-pass metabolism.[5] These routes deliver the compound more directly into the systemic circulation, often resulting in higher and more consistent plasma concentrations. However, it is crucial to use a formulation that is safe and well-tolerated for parenteral administration.
Q5: How can I assess the bioavailability of my this compound formulation?
A5: A pharmacokinetic (PK) study is the standard method to determine bioavailability. This involves administering this compound to a cohort of animals and then collecting blood samples at various time points. The concentration of the drug in the plasma is measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The data is then used to calculate key PK parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which together describe the extent and rate of drug absorption.
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS) for Oral Gavage
Objective: To prepare a Self-Emulsifying Drug Delivery System (SEDDS) formulation of this compound to enhance its oral bioavailability.
Materials:
-
This compound
-
Oil (e.g., Labrafac™ PG)
-
Surfactant (e.g., Cremophor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Water bath
Methodology:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Prepare different ratios of the selected oil, surfactant, and co-surfactant.
-
Add a pre-weighed amount of this compound to the selected vehicle mixture.
-
Gently heat the mixture in a water bath (e.g., to 40°C) and stir using a magnetic stirrer until the compound is completely dissolved.
-
To assess the self-emulsification properties, add a small volume of the formulation to a larger volume of water with gentle agitation and observe the formation of a microemulsion.
-
The final formulation should be a clear, homogenous solution that is stable upon storage.
Protocol 2: In Vivo Bioavailability Assessment in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in mice.
Materials:
-
This compound formulation
-
8-10 week old mice (e.g., C57BL/6)
-
Dosing needles (for oral gavage or injection)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic
-
LC-MS system for bioanalysis
Methodology:
-
Fast the mice overnight (with access to water) before dosing.
-
Divide the mice into two groups: one for intravenous (i.v.) administration and one for oral (p.o.) administration.
-
Administer a known dose of this compound to each mouse. For the i.v. group, inject the compound into the tail vein. For the p.o. group, administer the formulation via oral gavage.
-
Collect blood samples (e.g., via retro-orbital or tail vein sampling) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process the blood samples to separate the plasma and store them at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both routes of administration. Oral bioavailability is calculated as (AUCp.o. / AUCi.v.) x (Dosei.v. / Dosep.o.) x 100%.
Visualizations
Caption: MALT1 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for improving and assessing the bioavailability of this compound.
References
- 1. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Malt1 protease inactivation efficiently dampens immune responses but causes spontaneous autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MALT1 Inhibitors and Degraders: Strategies for NF-κB-Driven Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Malt1-IN-3 overcoming poor solubility in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of (R)-Malt1-IN-3 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) paracaspase. MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in NF-κB activation downstream of antigen receptors in lymphocytes.[1][2][3][4][5] By inhibiting the proteolytic activity of MALT1, this compound can block the cleavage of MALT1 substrates, thereby suppressing downstream signaling pathways that are critical for the proliferation and survival of certain cancer cells, particularly in some subtypes of B-cell lymphomas.
Q2: What are the known inhibitory concentrations of this compound?
The following table summarizes the reported IC50 values for this compound.
| Target | Assay System | IC50 |
| MALT1 Protease | Biochemical Assay | 20 nM |
| IL-6 Production | OCI-LY3 Cells | 60 nM |
| IL-10 Production | OCI-LY3 Cells | 40 nM |
Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What is the likely cause?
This compound, like many small molecule inhibitors, has poor aqueous solubility. The compound is likely soluble in a concentrated stock solution prepared in an organic solvent like dimethyl sulfoxide (DMSO). However, when this stock solution is diluted into an aqueous-based cell culture medium, the inhibitor's concentration may exceed its solubility limit in the final solution, leading to precipitation.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO can vary. Generally, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines. It is recommended to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cell line.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of this compound stock solution in aqueous media.
This is a common issue arising from the low aqueous solubility of the compound. Below are several strategies to address this problem, ranging from simple adjustments to more comprehensive formulation approaches.
Solution 1: Optimization of Stock and Working Solution Preparation
This approach focuses on modifying the dilution process to maintain the compound's solubility.
Experimental Protocol:
-
High-Concentration Stock Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. A common starting concentration is 10 mM.
-
To aid dissolution, vortex the solution and/or sonicate in a water bath for 5-10 minutes. Ensure the vial is tightly capped.
-
Visually inspect the solution to ensure the compound is fully dissolved.
-
-
Serial Dilution:
-
Instead of a single large dilution, perform serial dilutions of the DMSO stock solution into your cell culture medium.
-
For your final working concentration, ensure the final DMSO concentration in the culture medium does not exceed the tolerated level for your cells (typically ≤ 0.5%).
-
-
Pre-warming of Media:
-
Warm the cell culture medium to 37°C before adding the inhibitor stock solution. This can sometimes improve solubility.
-
-
Rapid Mixing:
-
When adding the DMSO stock to the culture medium, gently vortex or pipette up and down immediately to ensure rapid and uniform dispersion.
-
Solution 2: Use of Solubilizing Excipients (For In Vitro and In Vivo Studies)
For more challenging solubility issues or for in vivo experiments, the use of co-solvents and surfactants can be necessary. The following is a common formulation for poorly soluble inhibitors.
Quantitative Data for a Common In Vivo Formulation:
| Component | Percentage | Purpose |
| DMSO | 5-10% | Primary Solvent |
| PEG300 | 30-40% | Co-solvent |
| Tween 80 | 5% | Surfactant |
| Saline/PBS | 45-60% | Vehicle |
Experimental Protocol for Formulation Preparation:
-
Dissolve the this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add the saline or PBS dropwise while continuously mixing.
Note: This formulation is a general guideline and may require optimization for your specific application. It is crucial to test the tolerability of this vehicle in your experimental system.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions.
MALT1 Signaling Pathway
Caption: Simplified MALT1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Malt1-IN-3 optimizing incubation time for maximal inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the experimental conditions for (R)-Malt1-IN-3, a potent and selective inhibitor of the MALT1 paracaspase. The following information is designed to help you achieve maximal inhibition and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which plays a crucial role in NF-κB signaling pathways downstream of antigen receptors and other immune receptors.[1][2][3][4] MALT1 possesses both scaffolding functions and protease (paracaspase) activity.[3][4] this compound is designed to inhibit the proteolytic activity of MALT1, which is critical for the cleavage of several substrates, including CYLD, RelB, and BCL10, thereby preventing the sustained activation of NF-κB.[3][5][6]
Q2: In which cell lines can I test the activity of this compound?
A2: The choice of cell line depends on the specific research question. Cell lines with constitutive MALT1 activity, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) cell lines (e.g., HBL-1, TMD8, OCI-Ly3), are highly sensitive to MALT1 inhibitors.[7][8][9] For inducible MALT1 activity, Jurkat T-cells or primary T-cells can be stimulated with PMA and ionomycin or with anti-CD3/anti-CD28 antibodies.[1]
Q3: What is the recommended starting concentration for this compound?
A3: For a novel inhibitor like this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration. Based on data for similar small molecule MALT1 inhibitors like MI-2, a starting range of high nanomolar to low micromolar concentrations would be appropriate.[7] For peptide-based inhibitors like Z-VRPR-FMK, concentrations up to 50 µM are often used.[1][5]
Troubleshooting Guide: Optimizing Incubation Time for Maximal Inhibition
A critical parameter for achieving maximal and reproducible inhibition of MALT1 is the incubation time with this compound. The optimal time can vary depending on the cell type, the concentration of the inhibitor, and the specific downstream readout.
Issue: How do I determine the optimal incubation time for maximal MALT1 inhibition?
Solution: A time-course experiment is the most effective method to determine the optimal incubation time. This involves treating your cells with a fixed concentration of this compound and assessing MALT1 activity at various time points.
Experimental Workflow for Optimizing Incubation Time
References
- 1. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 2. Measurement of Endogenous MALT1 Activity [agris.fao.org]
- 3. Malt1 protease inactivation efficiently dampens immune responses but causes spontaneous autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New “Brew” of MALT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Malt1-IN-3 and TAK1 Mutations
Welcome to the technical support center for researchers utilizing MALT1 inhibitors. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of (R)-Malt1-IN-3, with a specific focus on challenges related to TAK1 (TGF-β-activated kinase 1) mutations and the emergence of resistance.
Frequently Asked Questions (FAQs)
Section 1: Basic Mechanism and Application
Q1: What is the primary mechanism of action for MALT1 inhibitors like this compound?
MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a paracaspase essential for NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling in lymphocytes. It functions as both a scaffold protein and a protease within the CARD11-BCL10-MALT1 (CBM) complex. MALT1's protease activity is critical for cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 and RelB, thereby amplifying and sustaining the signal. MALT1 inhibitors work by blocking this proteolytic activity, which dampens NF-κB activation and can halt the proliferation and survival of cancer cells dependent on this pathway, such as in Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).
Q2: In which cancer models is this compound expected to be most effective?
MALT1 inhibitors are most effective in malignancies characterized by chronic activation of the B-cell receptor (BCR) pathway and dependency on NF-κB signaling. The prime example is the ABC subtype of DLBCL, which often harbors mutations that render it dependent on MALT1 activity for survival. Other B-cell lymphomas, such as Mantle Cell Lymphoma (MCL) and certain types of MALT lymphoma, may also be sensitive. The effectiveness of the inhibitor is linked to the cancer's addiction to the signaling pathway that MALT1 regulates.
Section 2: Troubleshooting Resistance
Q3: My ABC-DLBCL cell line, previously sensitive to MALT1 inhibition, is now showing resistance to this compound. What are the potential mechanisms?
Resistance to targeted therapies can arise from various molecular alterations. A primary suspect would be mutations in the signaling pathway that bypass the inhibited node. Specifically, consider the following:
-
Upstream Mutations (TAK1): Activating mutations in TAK1 (also known as MAP3K7) could lead to hyperactivation of downstream effectors or alternative pro-survival pathways that are not dependent on MALT1's protease function.
-
Downstream Reactivation: Mutations or amplifications of components downstream of MALT1 could reactivate the NF-κB pathway.
-
Parallel Pathway Activation: Cancer cells can develop resistance by upregulating parallel survival pathways, such as the PI3K/AKT/mTOR pathway, to compensate for the inhibition of NF-κB signaling.
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor, rendering it less effective.
Q4: How can a mutation in TAK1 specifically lead to resistance against a MALT1 inhibitor?
TAK1 is a key kinase that is also activated downstream of the CBM complex and is required for activating the IKK complex, which in turn leads to NF-κB activation. While TAK1 and MALT1 are partners in the same pathway, a mutation in TAK1 could confer resistance through several hypothetical mechanisms:
-
Signal Diversification: A gain-of-function mutation in TAK1 might excessively activate other pro-survival pathways it regulates, such as the JNK and p38 MAPK pathways, making the cells less reliant on the MALT1-specific branch of NF-κB signaling.
-
Feedback Loop Alteration: Research indicates that TAK1 may initiate a negative feedback loop that fine-tunes the CBM complex. Inhibition of TAK1 has been shown to enhance MALT1 substrate processing. A mutation could alter this feedback, potentially uncoupling NF-κB activation from MALT1's proteolytic activity or making the pathway less dependent on MALT1's amplification loop.
-
Chemoresistance Induction: Elevated TAK1 activity has been linked to chemoresistance in various cancers, including ovarian and pancreatic cancer, by augmenting NF-κB signaling and inhibiting apoptosis. This general pro-survival signaling could be potent enough to overcome the partial pathway suppression caused by a MALT1 inhibitor.
Troubleshooting Workflow and Diagrams
If you encounter resistance to this compound, the following workflow can help diagnose the underlying cause.
Validation & Comparative
A Comparative Analysis of MALT1 Inhibitors: (R)-Malt1-IN-3 and MI-2
In the landscape of targeted cancer therapy and immunology, inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) have emerged as promising therapeutic agents. MALT1, a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, possesses paracaspase activity that is crucial for the activation of NF-κB and other signaling pathways, driving the proliferation and survival of certain cancer cells, particularly Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL). This guide provides a comparative overview of two MALT1 inhibitors: (R)-Malt1-IN-3 and the well-characterized inhibitor, MI-2.
While extensive data is available for MI-2, information regarding this compound is less prevalent in publicly accessible literature, suggesting it may be a newer or less extensively studied compound. This comparison is therefore based on the available data for both inhibitors.
Mechanism of Action and Target Pathway
Both this compound and MI-2 are small molecule inhibitors that target the proteolytic activity of the MALT1 paracaspase. MALT1's enzymatic function involves the cleavage of several substrates, including CYLD, BCL10, and A20, which are negative regulators of the NF-κB signaling pathway. By cleaving these substrates, MALT1 promotes sustained NF-κB activation. Inhibition of MALT1's proteolytic activity by compounds like MI-2 blocks this process, leading to the suppression of NF-κB signaling and subsequent downstream effects, including decreased cell proliferation and induction of apoptosis in MALT1-dependent cancer cells.[1][2][3][4][5] MI-2 has been shown to bind directly and irreversibly to the active site of MALT1.[1][2][6]
The signaling pathway affected by these inhibitors is central to lymphocyte activation and is constitutively active in several lymphoid malignancies. The CBM complex is activated downstream of B-cell receptor (BCR) and T-cell receptor (TCR) signaling. Upon activation, MALT1 cleaves its substrates, leading to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates IκBα, targeting it for degradation. This allows the NF-κB transcription factors (e.g., c-REL, p50) to translocate to the nucleus and activate the expression of genes involved in cell survival and proliferation.[3][4][5] MI-2 has also been reported to suppress the JNK/c-JUN pathway.[7]
Quantitative Data Comparison
The following table summarizes the available quantitative data for MI-2. Due to the limited public information on this compound, a direct quantitative comparison is not possible at this time.
| Parameter | MI-2 | This compound |
| Target | MALT1 Paracaspase | MALT1 Paracaspase |
| Mechanism | Irreversible Inhibitor[1][6] | Data not available |
| Biochemical IC50 | 5.84 µM[6][8] | Data not available |
| Cellular GI50 (ABC-DLBCL) | 0.2 - 0.5 µM[1][8] | Data not available |
| Affected Pathways | NF-κB[1][2], JNK/c-JUN[7] | Data not available |
| Key Substrate Cleavage Inhibition | CYLD, BCL10[1][2] | Data not available |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assays commonly used to evaluate MALT1 inhibitors like MI-2.
MALT1 Protease Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant MALT1.
-
Reagents: Recombinant full-length MALT1 protein, fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), assay buffer (e.g., 20 mM Tris, 150 mM NaCl, 10 mM DTT, pH 7.5), test compounds (MI-2 or this compound), and a positive control inhibitor (e.g., Z-VRPR-FMK).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compounds to the wells.
-
Add recombinant MALT1 protein to all wells except the negative control.
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity (e.g., excitation/emission wavelengths of 360/465 nm) at multiple time points.[8]
-
Calculate the rate of substrate cleavage and determine the IC50 value of the inhibitor by plotting the percent inhibition against the compound concentration.
-
Cell Proliferation Assay (Cell-Based)
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Lines: MALT1-dependent (e.g., HBL-1, TMD8) and MALT1-independent (e.g., U2932) ABC-DLBCL cell lines.
-
Reagents: Cell culture medium, fetal bovine serum (FBS), antibiotics, test compounds, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density.
-
Allow the cells to adhere overnight (for adherent cells).
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).[1][8]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the GI50 (concentration causing 50% growth inhibition) by normalizing the data to untreated controls.
-
Western Blot for MALT1 Substrate Cleavage
This method visualizes the inhibition of MALT1's proteolytic activity within cells by examining the cleavage of its known substrates.
-
Reagents: Cell lysis buffer, protease and phosphatase inhibitors, primary antibodies against MALT1 substrates (e.g., anti-CYLD, anti-BCL10), and a loading control (e.g., anti-β-actin), HRP-conjugated secondary antibodies, and chemiluminescent substrate.
-
Procedure:
-
Treat cells with the MALT1 inhibitor for a specific time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the cleaved form and an increase in the full-length form of the substrate indicate MALT1 inhibition.[1][2]
-
Conclusion
MI-2 is a well-documented, irreversible inhibitor of MALT1 that shows potent activity in preclinical models of MALT1-dependent cancers, particularly ABC-DLBCL. It effectively suppresses the NF-κB pathway by preventing the cleavage of MALT1 substrates. While "this compound" is also identified as a MALT1 inhibitor, the lack of comprehensive public data prevents a detailed, direct comparison with MI-2 at this time. Further studies on this compound are required to elucidate its specific biochemical and cellular properties, including its potency, mechanism of inhibition (reversible vs. irreversible), and selectivity profile. For researchers and drug developers, MI-2 currently serves as a critical tool and benchmark compound for studying MALT1 biology and for the development of novel MALT1-targeting therapeutics. As more data on emerging inhibitors like this compound becomes available, the field will gain a deeper understanding of the structure-activity relationships and therapeutic potential of targeting this important enzyme.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 inhibition is efficacious in both naïve and ibrutinib-resistant chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New “Brew” of MALT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MI 2 (MALT1 inhibitor) | Additional Synthetic Protease Inhibitors: R&D Systems [rndsystems.com]
- 7. Mucosa‑associated lymphoid tissue lymphoma translocation protein 1 inhibitor, MI‑2, attenuates non‑small cell lung cancer cell proliferation, migration and invasion, and promotes apoptosis by suppressing the JNK/c‑JUN pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to MALT1 Inhibitors in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors in Diffuse Large B-cell Lymphoma (DLBCL) cell lines, with a focus on the Activated B-cell-like (ABC) subtype, which is often dependent on MALT1 signaling. While data on the specific compound (R)-Malt1-IN-3 is limited in peer-reviewed literature, this guide will use the well-characterized MALT1 inhibitors, MI-2 and C3 (also reported as compound 3) , as primary examples to illustrate comparative efficacy and provide a framework for the evaluation of novel MALT1-targeting therapeutics.
The MALT1 Signaling Pathway in ABC-DLBCL
In ABC-DLBCL, chronic B-cell receptor (BCR) signaling and mutations in upstream components like CARD11 lead to the constitutive formation of the CARD11-BCL10-MALT1 (CBM) complex. This complex is crucial for the activation of the NF-κB signaling pathway, which promotes cell survival and proliferation. MALT1, a paracaspase, acts as a scaffold and cleaves several substrates, including A20 and RelB, to fine-tune NF-κB activation.[1][2] Inhibition of MALT1's proteolytic activity is a key therapeutic strategy to block this oncogenic signaling.
Comparative Efficacy of MALT1 Inhibitors in DLBCL Cell Lines
The following table summarizes the reported growth inhibition (GI50) values for MI-2 and compound 3 in various DLBCL cell lines. A lower GI50 value indicates greater potency.
| Cell Line | Subtype | MALT1 Inhibitor | GI50 (µM) | Reference |
| HBL-1 | ABC | MI-2 | 0.2 | [3] |
| Compound 3 | ~0.1 | [4] | ||
| TMD8 | ABC | MI-2 | 0.5 | [3] |
| Compound 3 | ~0.2 | [4] | ||
| OCI-Ly3 | ABC | MI-2 | 0.4 | [3] |
| Compound 3 | 0.087 | [4] | ||
| OCI-Ly10 | ABC | MI-2 | 0.4 | [3] |
| Compound 3 | ~0.1 | [4] | ||
| OCI-Ly1 | GCB | MI-2 | >10 | [3] |
| Compound 3 | >10 | [4] | ||
| OCI-Ly7 | GCB | MI-2 | >10 | [3] |
| Compound 3 | >10 | [4] |
This compound is reported to be a potent MALT1 protease inhibitor with an in vitro IC50 of 0.06 µM. In the OCI-Ly3 cell line, it demonstrated IC50 values of 0.14 µM and 0.13 µM for the inhibition of IL-6 and IL-10 secretion, respectively. However, comprehensive comparative data across a panel of DLBCL cell lines is not yet available in peer-reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key assays used to evaluate the efficacy of MALT1 inhibitors.
Cell Viability/Proliferation Assay (ATP-based)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Plating: Seed DLBCL cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well.
-
Compound Treatment: Add serial dilutions of the MALT1 inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
ATP Detection: Add a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well.
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and calculate the GI50 values using a non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell surface.
-
Cell Treatment: Treat DLBCL cells with the MALT1 inhibitor at various concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect the cells by centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or DAPI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI/DAPI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.[5]
Cell Proliferation Assay (CFSE Staining)
This assay measures cell division by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester) in daughter cells.
-
Cell Labeling: Incubate DLBCL cells with CFSE solution.
-
Washing: Wash the cells to remove excess dye.
-
Compound Treatment: Culture the labeled cells in the presence of the MALT1 inhibitor or vehicle control.
-
Incubation: Incubate for a period that allows for several cell divisions (e.g., 72-96 hours).
-
Flow Cytometry: Analyze the CFSE fluorescence of the cells by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Data Analysis: Quantify the percentage of cells that have undergone division and the proliferation index for each condition.[4]
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of MALT1 inhibitors in DLBCL cell lines.
Conclusion
The available data strongly support the therapeutic potential of MALT1 inhibitors in ABC-DLBCL by selectively inducing cell growth arrest and apoptosis in MALT1-dependent cell lines.[3][4] Both MI-2 and C3/compound 3 demonstrate potent and selective activity against ABC-DLBCL cell lines while sparing GCB-DLBCL cells. While this compound is presented as a potent inhibitor, further peer-reviewed studies are required to fully assess its comparative efficacy. The experimental protocols and workflow outlined in this guide provide a robust framework for the continued investigation and development of novel MALT1 inhibitors for the treatment of DLBCL.
References
- 1. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Lymphomas Through MALT1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
Validating MALT1 Inhibition: A Comparative Guide to (R)-Malt1-IN-3 for RelB Cleavage
For Immediate Release
This guide provides a comprehensive comparison of (R)-Malt1-IN-3 with other known MALT1 inhibitors, focusing on their efficacy in preventing the cleavage of RelB, a key event in NF-κB signaling. This document is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting the MALT1 protease.
Introduction to MALT1 and RelB Cleavage
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical regulator of lymphocyte activation. Beyond its role as a scaffold protein, MALT1 possesses paracaspase activity, enabling it to cleave specific protein substrates. One such substrate is RelB, a member of the NF-κB family of transcription factors. In certain contexts, particularly in activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL), MALT1 is constitutively active. The proteolytic cleavage of RelB by MALT1 at Arginine 85 leads to its subsequent degradation by the proteasome.[1][2][3] This degradation removes an inhibitory mechanism of the canonical NF-κB pathway, thereby promoting the activity of pro-survival NF-κB complexes.[1][2] Inhibition of MALT1's proteolytic activity is therefore a promising therapeutic strategy for certain cancers and autoimmune diseases.
Comparative Analysis of MALT1 Inhibitors
This compound has emerged as a potent inhibitor of MALT1 protease activity. To objectively assess its performance, this guide compares its efficacy against other well-characterized MALT1 inhibitors: MI-2, z-VRPR-FMK, and the experimental compound "compound 3." The following table summarizes their reported potencies.
| Inhibitor | Type | Reported IC50 / Efficacy for MALT1 Activity or Substrate Cleavage | Cell Lines / Assay Conditions | Reference(s) |
| This compound | Small Molecule | 20 nM (MALT1 protease activity) | Biochemical Assay | |
| MALT1-IN-3 | Small Molecule | 60 nM (MALT1 protease activity) | Biochemical Assay | |
| MI-2 | Small Molecule | 5.84 µM (MALT1 activity) | Biochemical Assay | [4] |
| GI50: 0.2 - 0.5 µM (Cell Growth Inhibition) | HBL-1, TMD8, OCI-Ly3, OCI-Ly10 cells | [4] | ||
| z-VRPR-FMK | Peptide-based | Effectively inhibits RelB and BCL10 cleavage at 50-75 µM | Jurkat, HBL-1, OCI-Ly3 cells | [1][5] |
| Compound 3 | Peptidomimetic | 88-96% inhibition of RelB cleavage at 200 nM | OCI-Ly3, OCI-Ly10, TMD8 cells | [6] |
Signaling Pathway and Experimental Validation
To understand the mechanism of action and the methods for validating inhibitors, the following diagrams illustrate the MALT1 signaling pathway leading to RelB cleavage and a typical experimental workflow for assessing inhibitor efficacy.
Caption: MALT1 signaling pathway leading to RelB cleavage.
Caption: Experimental workflow for validating MALT1 inhibition.
Experimental Protocols
Western Blot for RelB Cleavage
This protocol is adapted from methodologies described in studies validating MALT1 inhibitors.[1][5]
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., Jurkat T-cells, OCI-Ly3, or HBL-1 ABC-DLBCL cell lines) in standard culture conditions.
-
Pre-treat cells with varying concentrations of this compound or other MALT1 inhibitors for a specified time (e.g., 1-2 hours). A vehicle control (e.g., DMSO) should be run in parallel.
2. Cell Stimulation and Lysis:
-
To induce MALT1 activity, stimulate cells with Phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) for a short duration (e.g., 30 minutes).
-
To stabilize the cleaved RelB fragment, add a proteasome inhibitor such as MG132 (e.g., 20 µM) during the last hour of inhibitor treatment, prior to stimulation.[1]
-
Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Normalize protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
4. SDS-PAGE and Western Blotting:
-
Separate protein lysates (e.g., 20-30 µg per lane) on an SDS-polyacrylamide gel (e.g., 4-12% gradient gel).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for RelB overnight at 4°C. The antibody should be able to detect both full-length and cleaved RelB.
-
Wash the membrane with TBST (3 x 5-10 minutes).
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST (3 x 5-10 minutes).
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The full-length RelB and the N-terminally cleaved, faster-migrating RelB fragment will appear as distinct bands.
-
Quantify the band intensities using densitometry software. The inhibition of RelB cleavage can be determined by the decrease in the cleaved RelB fragment and the corresponding increase or stabilization of the full-length RelB in inhibitor-treated samples compared to the stimulated control.
Conclusion
The data presented in this guide demonstrate that this compound is a highly potent inhibitor of MALT1 protease activity, with an IC50 in the low nanomolar range. This positions it as a significantly more potent compound than the well-characterized inhibitor MI-2 and suggests comparable or superior cellular activity to the peptidomimetic "compound 3" and the peptide-based inhibitor z-VRPR-FMK. The provided experimental protocol offers a robust framework for researchers to independently validate the inhibition of RelB cleavage by this compound and other MALT1 inhibitors in their specific cellular models. These findings underscore the potential of this compound as a valuable tool for research and as a lead candidate for the development of novel therapeutics targeting MALT1-driven pathologies.
References
- 1. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malt1-dependent RelB cleavage prom ... | Article | H1 Connect [archive.connect.h1.co]
- 3. MALT1 substrate cleavage: what is it good for? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-Malt1-IN-3: In Vitro and In Vivo Potency Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the MALT1 inhibitor, (R)-Malt1-IN-3, with other notable MALT1 inhibitors. The focus is on their in vitro and in vivo potency, supported by experimental data and detailed protocols to aid in the evaluation and selection of appropriate research tools.
MALT1 Signaling Pathway
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex. This complex is crucial for the activation of NF-κB signaling downstream of antigen receptors (like the T-cell receptor and B-cell receptor) and other pathways. MALT1 possesses both scaffolding and proteolytic (paracaspase) functions. Its protease activity is a critical driver in certain types of lymphomas, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), making it a compelling therapeutic target.
Caption: Simplified MALT1 signaling pathway leading to NF-κB activation.
In Vitro Potency Comparison
The following table summarizes the in vitro potency of this compound and other selected MALT1 inhibitors.
| Compound | Target | Assay Type | IC50/GI50/Ki | Cell Line(s) | Reference(s) |
| This compound | MALT1 Protease | Enzymatic | IC50: 20 nM | - | [1] |
| IL-6 Production | Cellular | IC50: 60 nM | OCI-LY3 | [1] | |
| IL-10 Production | Cellular | IC50: 40 nM | OCI-LY3 | [1] | |
| MI-2 | MALT1 Protease | Enzymatic | IC50: 5.84 µM | - | [2][3][4][5][6] |
| Cell Growth | Cellular | GI50: 0.2 µM | HBL-1 | [2] | |
| Cell Growth | Cellular | GI50: 0.5 µM | TMD8 | [2] | |
| Cell Growth | Cellular | GI50: 0.4 µM | OCI-Ly3, OCI-Ly10 | [2] | |
| Compound 3 | MALT1 Protease | Enzymatic | Ki: < 5 nM | - | [7] |
| MALT1 Protease | Cellular | IC50: ~10 nM | Raji MALT1-GloSensor | [7] | |
| Cell Growth | Cellular | GI50: ~20 nM | OCI-Ly3 | [7] | |
| JNJ-67856633 | MALT1 Protease | Biochemical | IC50: 22.4 nM | - | [8] |
| Cell Growth | Cellular | GI50: 18 nM | OCI-Ly3 | [9] |
In Vivo Potency Comparison
The following table summarizes the available in vivo potency of selected MALT1 inhibitors. Currently, publically available in vivo data for this compound has not been identified.
| Compound | Animal Model | Tumor Model | Dosing | Effect | Reference(s) |
| MI-2 | NOD-SCID Mice | TMD8 Xenograft | 25 mg/kg, i.p., daily | Significant tumor growth suppression | [2] |
| NOD-SCID Mice | HBL-1 Xenograft | 25 mg/kg, i.p., daily | Significant tumor growth suppression | [2] | |
| Compound 3 | NOD-SCID Mice | TMD8 Xenograft | 30 mg/kg, i.p., b.i.d. | Significant tumor growth inhibition | [7] |
| NSG Mice | OCI-Ly3 Xenograft | 30 mg/kg, i.p., b.i.d. | Significant tumor growth inhibition | [7] |
Experimental Protocols
MALT1 Enzymatic Assay (Fluorogenic)
This protocol describes a general method for determining the enzymatic activity of MALT1 using a fluorogenic substrate.
Caption: Workflow for a MALT1 enzymatic assay.
Materials:
-
Recombinant MALT1 enzyme
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4)
-
Fluorogenic MALT1 substrate (e.g., Ac-LR-AMC)
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Black, flat-bottom 96- or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Add a small volume of the diluted inhibitor or vehicle control to the wells of the microplate.
-
Add diluted MALT1 enzyme to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC-based substrates).
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the steps for assessing cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.
Caption: Workflow for a cell viability assay using CellTiter-Glo®.
Materials:
-
Lymphoma cell lines (e.g., TMD8, OCI-Ly3)
-
Cell culture medium and supplements
-
White, opaque-walled 96-well plates
-
Test inhibitor and vehicle control (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells at an appropriate density in the wells of a white-walled 96-well plate.
-
Allow cells to adhere or stabilize for 24 hours.
-
Add serial dilutions of the test inhibitor or vehicle control to the wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values by normalizing the data to the vehicle-treated control wells and fitting to a dose-response curve.[2][7][10]
In Vivo Xenograft Tumor Model
This protocol provides a general outline for evaluating the efficacy of a MALT1 inhibitor in a subcutaneous xenograft model.
Caption: Workflow for an in vivo xenograft study.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID, NSG)
-
Tumor cell line (e.g., TMD8, OCI-Ly3)
-
Test inhibitor and vehicle formulation
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a suspension of tumor cells into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control according to the planned dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Monitor the body weight and overall health of the animals throughout the study.
-
At the end of the study, sacrifice the animals and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or western blotting for target engagement).[2][7]
References
- 1. promega.com [promega.com]
- 2. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 3. promega.com [promega.com]
- 4. Measurement of Endogenous MALT1 Activity [agris.fao.org]
- 5. MALT1 protease inhibition restrains glioblastoma progression by reversing tumor-associated macrophage-dependent immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. Targeting MALT1 Suppresses the Malignant Progression of Colorectal Cancer via miR-375/miR-365a-3p/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ch.promega.com [ch.promega.com]
Unveiling the Allosteric Inhibition of MALT1: A Comparative Guide for Researchers
For Immediate Release
A deep dive into the allosteric binding site of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is providing researchers with novel avenues for therapeutic intervention in autoimmune diseases and certain cancers. This guide offers a comprehensive comparison of (R)-Malt1-IN-3, a notable allosteric inhibitor, with other MALT1 inhibitors, supported by experimental data and detailed protocols to aid in the advancement of drug discovery and development.
The paracaspase MALT1 is a critical mediator in the activation of NF-κB signaling, a pathway essential for the function of both the innate and adaptive immune systems. Dysregulation of MALT1 activity has been implicated in various B-cell lymphomas and autoimmune disorders. MALT1 possesses both scaffolding and proteolytic functions, with its protease activity being a key driver of the downstream signaling cascade. Inhibition of this enzymatic activity has become a significant focus for therapeutic development.
MALT1 inhibitors can be broadly categorized into two classes based on their binding site: active site inhibitors and allosteric inhibitors. Active site inhibitors, often peptidomimetic in nature, directly block the catalytic cleft of the enzyme. In contrast, allosteric inhibitors bind to a distinct site on the protein, inducing a conformational change that renders the enzyme inactive. The allosteric binding site, often referred to as the "Trp580 pocket" or "W580 pocket," is located at the interface between the caspase-like domain and the Ig3 domain of MALT1.[1] this compound is an example of a potent allosteric inhibitor that targets this site.
Comparative Performance of MALT1 Inhibitors
The following tables summarize the quantitative data for this compound and a selection of other allosteric and active site MALT1 inhibitors. This data, compiled from various studies, highlights the potency of these compounds in both biochemical and cellular assays.
Table 1: Biochemical Potency of MALT1 Inhibitors
| Compound | Inhibition Type | Target | IC50 / Ki | Source |
| This compound | Allosteric | MALT1 Protease | 20 nM (IC50) | [2] |
| MALT1-IN-3 | Allosteric | MALT1 Protease | 0.06 µM (IC50) | [3] |
| MLT-748 | Allosteric | MALT1 Protease | 5 nM (IC50) | [4][5] |
| MLT-985 | Allosteric | MALT1 Protease | 3 nM (IC50) | [4][5][6] |
| MLT-231 | Allosteric | MALT1 Protease | 9 nM (IC50) | [5][6] |
| MLT-827 | Allosteric | MALT1 Protease | 5 nM (IC50) | [6] |
| Mepazine | Allosteric | MALT1 Protease | 0.83 µM (IC50) | [4][5][6] |
| ABBV-MALT1 | Allosteric | MALT1 Protease | 349 nM (IC50) | [6] |
| MI-2 | Active Site (Irreversible) | MALT1 Protease | 5.84 µM (IC50) | [5] |
| Z-VRPR-FMK | Active Site (Irreversible) | MALT1 Protease | 0.14 µM (Ki) | [6] |
Table 2: Cellular Activity of MALT1 Inhibitors
| Compound | Cell Line | Assay | IC50 / GI50 | Source |
| This compound | OCI-LY3 | IL-6 Secretion | 60 nM | [2] |
| This compound | OCI-LY3 | IL-10 Secretion | 40 nM | [2] |
| MALT1-IN-3 | OCI-LY3 | IL-6 Secretion | 0.14 µM | [3] |
| MALT1-IN-3 | OCI-LY3 | IL-10 Secretion | 0.13 µM | [3] |
| MLT-943 | Jurkat T cells | IL-2 Reporter Gene | 40 nM (IC50) | [6] |
| MLT-943 | Human PBMC | IL-2 Secretion | 74 nM (IC50) | [6] |
| MLT-985 | Jurkat T cells | IL-2 Reporter Gene | 20 nM (IC50) | [6] |
| MLT-231 | OCI-Ly3 | BCL10 Cleavage | 0.16 µM (IC50) | [6] |
| MALT1 inhibitor 8 | Cellular Assay | Proliferation | 3.2 µM (IC50) | [6] |
| MI-2 | HBL-1, TMD8, OCI-Ly3, OCI-Ly10 | Growth Inhibition | 0.2-0.5 µM (GI50) | [7] |
| Janssen Cpd 98 | OCI-Ly3 | Proliferation | 0.018 µM (GI50) | [8] |
MALT1 Signaling Pathway and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the MALT1 signaling pathway and the experimental workflows used to assess their efficacy.
References
- 1. pnas.org [pnas.org]
- 2. MALT (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New MALT1 inhibitors disclosed in Janssen patent | BioWorld [bioworld.com]
A Comparative Benchmarking Guide: (R)-Malt1-IN-3 versus Z-VRPR-fmk for MALT1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 (MALT1) paracaspase: (R)-Malt1-IN-3 and Z-VRPR-fmk. MALT1 is a crucial mediator in the nuclear factor-kappa B (NF-κB) signaling pathway and a validated therapeutic target in various B-cell malignancies and autoimmune disorders. This document aims to deliver an objective analysis based on available experimental data to aid researchers in selecting the appropriate inhibitor for their studies.
Executive Summary
Introduction to MALT1 Inhibitors
MALT1 is a unique paracaspase that functions as both a scaffold protein and a cysteine protease. Its proteolytic activity is essential for the activation and proliferation of lymphocytes. In certain cancers, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), MALT1 is constitutively active, making it an attractive target for therapeutic intervention.
-
This compound is a potent and selective small molecule inhibitor of MALT1 protease.
-
Z-VRPR-fmk is a selective, irreversible tetrapeptide inhibitor of MALT1, containing a fluoromethylketone (fmk) reactive group that covalently binds to the active site cysteine of MALT1.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Z-VRPR-fmk.
Table 1: Biochemical Potency against MALT1 Protease
| Compound | Assay Type | Potency (IC50) | Potency (Ki) | Reference |
| This compound | Biochemical Protease Assay | 20 nM | Not Reported | [1] |
| Z-VRPR-fmk | Biochemical Protease Assay | Not Reported | 0.14 µM | [2] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Potency (IC50) | Reference |
| This compound | OCI-LY3 | IL-6 Secretion | 60 nM | [1] |
| This compound | OCI-LY3 | IL-10 Secretion | 40 nM | [1] |
| Z-VRPR-fmk | OCI-LY3 | Growth Inhibition (GI50) | 8.22 µM | [3] |
| Z-VRPR-fmk | HBL-1, TMD8, OCI-Ly3, OCI-Ly10 | Inhibition of Proliferation | Effective at 50 µM | [3] |
Note: The data for the two compounds are from different studies and experimental conditions may vary.
MALT1 Signaling Pathway and Inhibition
MALT1 is a key component of the CBM signalosome, which also includes CARMA1 (CARD11) and BCL10. Upon B-cell receptor (BCR) or T-cell receptor (TCR) stimulation, the CBM complex assembles, leading to the activation of MALT1's protease function. Active MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, such as A20 and RelB, thereby amplifying and sustaining NF-κB signaling, which promotes cell survival and proliferation. Both this compound and Z-VRPR-fmk inhibit this proteolytic activity, thereby blocking downstream NF-κB signaling.
Caption: MALT1 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation of the presented data.
MALT1 Protease Activity Assay (Fluorogenic)
This biochemical assay measures the direct inhibitory effect of compounds on MALT1 protease activity.
-
Enzyme and Substrate: Recombinant human MALT1 protease is used. A fluorogenic substrate, such as Ac-LRSR-AMC, is employed.
-
Reaction Setup: The inhibitor at various concentrations is pre-incubated with the MALT1 enzyme in an appropriate assay buffer.
-
Initiation and Measurement: The reaction is initiated by the addition of the fluorogenic substrate. The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: The rate of substrate cleavage is determined from the linear phase of the fluorescence curve. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular MALT1 Activity Assay (e.g., IL-10/IL-6 Secretion)
This assay assesses the ability of an inhibitor to block MALT1 activity within a cellular context.
-
Cell Culture: A MALT1-dependent cell line, such as the ABC-DLBCL cell line OCI-LY3, is cultured under standard conditions.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the MALT1 inhibitor or vehicle control for a specified period (e.g., 24-48 hours).
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of secreted cytokines, such as IL-6 and IL-10, is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of cytokine secretion is calculated relative to the vehicle-treated control. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation/Viability Assay
This assay determines the effect of MALT1 inhibition on the growth and survival of cancer cells.
-
Cell Seeding: MALT1-dependent cells (e.g., OCI-LY3) are seeded in 96-well plates.
-
Compound Addition: The cells are treated with serial dilutions of the inhibitor or a vehicle control.
-
Incubation: The plates are incubated for a defined period (e.g., 72-96 hours).
-
Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated by normalizing the data to the vehicle control and fitting to a dose-response curve.
Experimental Workflow Diagram
Caption: General workflow for benchmarking MALT1 inhibitors.
Conclusion
Both this compound and Z-VRPR-fmk are valuable tools for studying the function of MALT1 and for exploring its therapeutic potential. The available data suggests that this compound is a more potent inhibitor in both biochemical and cellular assays. Z-VRPR-fmk, as a well-established, first-generation MALT1 inhibitor, has been extensively used to validate MALT1 as a drug target.
For researchers seeking a highly potent MALT1 inhibitor for in vitro and potentially in vivo studies, this compound appears to be a strong candidate. However, for studies aiming to reproduce or build upon the large body of existing literature, Z-VRPR-fmk remains a relevant tool.
It is strongly recommended that researchers conduct their own head-to-head comparisons of these inhibitors in their specific experimental systems to determine the most suitable compound for their research objectives. This guide should serve as a starting point for making an informed decision.
References
Assessing Synergistic Effects of MALT1 Inhibition in Combination Therapies
A Comparative Guide for Researchers
The inhibition of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a promising therapeutic strategy in various B-cell malignancies and autoimmune diseases. MALT1, a key component of the CARD11-BCL10-MALT1 (CBM) complex, functions as both a scaffold protein and a paracaspase, playing a crucial role in NF-κB and mTOR signaling pathways. While preclinical and clinical studies are ongoing for several MALT1 inhibitors, there is a growing interest in exploring their synergistic potential when combined with other targeted therapies to enhance efficacy and overcome resistance.
This guide provides a comparative overview of the synergistic effects of MALT1 inhibitors when used in combination with other drugs, based on available preclinical data. Due to a lack of specific published data on the synergistic effects of (R)-Malt1-IN-3 , this document focuses on other well-characterized MALT1 inhibitors as surrogates to illustrate the potential of this therapeutic approach. The information presented here is intended for researchers, scientists, and drug development professionals.
MALT1 Signaling Pathways and Points of Therapeutic Intervention
MALT1 is a critical downstream effector of B-cell receptor (BCR) and other signaling pathways that are often constitutively active in B-cell lymphomas. Upon pathway activation, MALT1, as part of the CBM complex, mediates the activation of NF-κB, a key transcription factor for cell survival and proliferation. MALT1's proteolytic activity also cleaves and inactivates negative regulators of the NF-κB pathway, further amplifying the signal. Additionally, MALT1 signaling intersects with the PI3K/AKT/mTOR pathway, another crucial axis for cell growth and survival.
The following diagram illustrates the central role of MALT1 in these signaling cascades and highlights the rationale for combining MALT1 inhibitors with agents targeting other nodes in these pathways.
A Comparative Guide to (R)-Malt1-IN-3 and Other MALT1 Inhibitors for Validating Pharmacodynamic Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (R)-Malt1-IN-3 with other key MALT1 inhibitors, focusing on their use in validating pharmacodynamic (PD) biomarkers. The information presented is intended to assist researchers in selecting the appropriate tool compounds and designing experiments to assess MALT1 engagement and downstream pathway modulation in preclinical and clinical settings.
Introduction to MALT1 Inhibition and Pharmacodynamic Biomarkers
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling protein that functions as both a scaffold and a paracaspase, playing a pivotal role in the activation of NF-κB signaling downstream of antigen receptors.[1][2][3] This makes it a compelling therapeutic target in various B-cell malignancies and autoimmune disorders.[4][5] The validation of robust pharmacodynamic biomarkers is essential for the clinical development of MALT1 inhibitors to confirm target engagement and to guide dose selection. Key PD biomarkers for MALT1 inhibitors include the direct cleavage of its substrates and the modulation of downstream cytokine production.[6]
Comparative Analysis of MALT1 Inhibitors
This section provides a comparative overview of this compound and other notable MALT1 inhibitors, summarizing their potency and their effects on established pharmacodynamic biomarkers.
| Inhibitor | Type | Target Potency (IC50) | Cellular Biomarker Potency (IC50) | Key Pharmacodynamic Biomarkers |
| This compound | Protease Inhibitor | 20 nM (enzymatic) | IL-10: 40 nM (OCI-LY3 cells)IL-6: 60 nM (OCI-LY3 cells) | Inhibition of IL-10 and IL-6 secretion |
| Compound 3 | Covalent Protease Inhibitor | Not specified | Not specified | Inhibition of RelB cleavage, Reduction in serum IL-10 |
| SGR-1505 | Allosteric Inhibitor | Not specified | ~90% inhibition of IL-2 at ≥ 150 mg QD | Inhibition of T-cell derived IL-2 |
| JNJ-67856633 | Allosteric Inhibitor | Not specified | Not specified | Inhibition of IL-6/IL-10 secretion, Inhibition of RelB and BCL10 cleavage |
Signaling Pathways and Experimental Workflows
Visual representations of the MALT1 signaling pathway and common experimental workflows for biomarker analysis are provided below to facilitate a deeper understanding of the mechanism of action and methods for validation.
Caption: Simplified MALT1 signaling cascade.
Caption: Workflow for biomarker analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.
MALT1 Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on MALT1 paracaspase activity.
-
Reagents and Materials:
-
Recombinant human MALT1 enzyme.
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).
-
Assay buffer (e.g., 50 mM MES pH 7.0, 150 mM NaCl, 10% sucrose, 0.1% CHAPS, 1 M Sodium citrate, 10 mM DTT).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well black assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the compound solution to the wells of the 384-well plate.
-
Prepare a master mix containing assay buffer and recombinant MALT1 enzyme.
-
Add 20 µL of the enzyme mix to each well.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Prepare a substrate solution in assay buffer.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every minute for 30-60 minutes.
-
Calculate the reaction rate (slope of the linear phase) for each well.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Cellular IL-10 Secretion Assay (ELISA)
This assay quantifies the effect of MALT1 inhibition on the secretion of the downstream cytokine IL-10 from a relevant cell line.
-
Reagents and Materials:
-
OCI-LY3 cells (or other relevant cell line, e.g., PBMCs).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Human IL-10 ELISA kit.
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed OCI-LY3 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the compound dilutions to the cells and incubate for 24-48 hours at 37°C and 5% CO2.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for IL-10 measurement.
-
Perform the IL-10 ELISA according to the manufacturer's protocol. Briefly:
-
Coat a 96-well plate with capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Calculate the IL-10 concentration in each sample using the standard curve.
-
Determine the IC50 value for the inhibition of IL-10 secretion.
-
MALT1 Substrate Cleavage Assay (Western Blot)
This assay assesses the inhibition of MALT1's proteolytic activity by measuring the cleavage of its intracellular substrates, such as RelB.
-
Reagents and Materials:
-
ABC-DLBCL cell lines (e.g., HBL-1, TMD8).
-
Cell culture medium.
-
Test compounds (e.g., Compound 3) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-RelB, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Chemiluminescent substrate.
-
Western blot imaging system.
-
-
Procedure:
-
Culture ABC-DLBCL cells and treat with various concentrations of the MALT1 inhibitor for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the MALT1 substrate (e.g., RelB) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and analyze the band intensities for the full-length and cleaved forms of the substrate. A loading control (e.g., GAPDH) should be used to normalize the results.
-
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Measurement of Endogenous MALT1 Activity [agris.fao.org]
- 3. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 4. scispace.com [scispace.com]
- 5. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for (R)-Malt1-IN-3
For Immediate Implementation by Laboratory Personnel
The proper disposal of research chemicals is paramount to ensuring a safe laboratory environment and preventing environmental contamination. This document provides detailed, step-by-step guidance for the safe disposal of (R)-Malt1-IN-3, a small molecule inhibitor of the MALT1 paracaspase. The following procedures are based on established safety protocols for handling hazardous research chemicals and data from similar MALT1 inhibitors.
Hazard and Safety Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous MALT1 inhibitors, such as MI-2 and MALT1 paracaspase inhibitor 3, indicate potential hazards. Researchers should handle this compound with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may be very toxic to aquatic life with long-lasting effects[1][2]. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound[1][2].
| Hazard Classification (Assumed based on similar compounds) | Precautionary Measures |
| Acute Oral Toxicity[1][2] | Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and call a poison center or doctor.[1][2] |
| Skin Corrosion/Irritation[1] | Wear protective gloves. In case of skin contact, wash with plenty of soap and water.[1] |
| Serious Eye Damage/Irritation[1] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| Hazardous to the Aquatic Environment (Long-term)[2] | Avoid release to the environment. Collect spillage.[2] |
Step-by-Step Disposal Protocol
The cardinal rule of chemical disposal is to never discard hazardous materials down the sink or in the regular trash[3][4]. Evaporation is also not an acceptable method of disposal[3][4].
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., pipette tips, microfuge tubes, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container[3][4].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible liquid waste container[3]. Do not mix with other incompatible waste streams[3]. Aqueous and organic solvent wastes should be collected separately[3].
-
Empty Containers: Thoroughly rinse empty containers of this compound. The first rinse should be collected as hazardous waste[3]. For highly toxic compounds, the first three rinses must be collected as hazardous waste[3].
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[3]. Avoid using abbreviations.
-
The label should also include the date the waste was first added to the container and the primary hazards (e.g., "Toxic," "Environmental Hazard").
-
Store waste containers in a designated, secure area, away from general laboratory traffic. Ensure containers are kept closed except when adding waste[3]. Use secondary containment for liquid waste to prevent spills[3].
3. Arranging for Disposal:
-
Dispose of the collected waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[5][6].
-
Follow your institution's specific procedures for requesting a waste pickup[5].
-
The final disposal method must be in accordance with all local, state, and federal regulations, typically at an approved waste disposal plant[2][7].
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can effectively manage the risks associated with this compound waste, ensuring the safety of laboratory personnel and minimizing environmental impact. Always consult your institution's specific waste management guidelines and the relevant Safety Data Sheets for the chemicals you are working with.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. MALT1 paracaspase inhibitor 3|2088355-90-0|MSDS [dcchemicals.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
